Technical Documentation Center

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine
  • CAS: 60597-73-1

Core Science & Biosynthesis

Foundational

A Mechanistic Investigation of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine: A Guide for Preclinical Research

Abstract This technical guide delineates a proposed mechanism of action for the novel compound 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. Based on a comprehensive analysis of its structural motifs—a substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. Based on a comprehensive analysis of its structural motifs—a substituted pyridinylsulfonyl group and a methylpiperazine moiety—we hypothesize its potential as a modulator of intracellular signaling pathways, likely through kinase inhibition or G-protein coupled receptor (GPCR) antagonism. This document provides a structured framework for researchers and drug development professionals to investigate this hypothesis, offering detailed experimental protocols, data interpretation strategies, and a roadmap for preclinical evaluation. The synthesis of this compound is also detailed, leveraging established chemical methodologies.

Introduction: Unveiling a Candidate Molecule

The convergence of a sulfonamide and a piperazine core in a single molecular entity presents a compelling case for pharmacological investigation. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The piperazine ring is a common scaffold in centrally active agents and other targeted therapies.[2][3] The subject of this guide, 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, combines these features, suggesting a potential for novel biological activity. This document serves as a foundational resource for the scientific community to explore its therapeutic promise.

Compound Profile:

FeatureDescription
IUPAC Name 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine
Molecular Formula C10H14ClN3O2S
Key Structural Moieties 2-Chloropyridine, Sulfonyl, 4-Methylpiperazine
Predicted Properties Potential for kinase inhibition, GPCR modulation, or other enzyme inhibition.[3]

Proposed Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

The synthesis of the title compound can be achieved through a two-step process, beginning with the preparation of the sulfonyl chloride precursor, followed by its reaction with N-methylpiperazine.

Synthesis of 2-Chloropyridine-3-sulfonyl Chloride

The precursor, 2-chloropyridine-3-sulfonyl chloride, can be synthesized from 3-amino-2-chloropyridine via a diazotization reaction followed by a copper-catalyzed sulfonyl chloride formation.[4][5]

Experimental Protocol:

  • Diazotization: 3-amino-2-chloropyridine is dissolved in hydrochloric acid and cooled to -5°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature between -5°C and 0°C.

  • Sulfonylation: The resulting diazonium salt solution is added to a mixture of copper(I) chloride in a suitable solvent saturated with sulfur dioxide.

  • Isolation: The product, 2-chloropyridine-3-sulfonyl chloride, precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried under vacuum.[4]

Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

The final compound is synthesized by the reaction of 2-chloropyridine-3-sulfonyl chloride with N-methylpiperazine.[6]

Experimental Protocol:

  • Reaction Setup: 2-Chloropyridine-3-sulfonyl chloride is dissolved in an appropriate organic solvent such as dichloromethane.

  • Nucleophilic Substitution: N-methylpiperazine and a base, such as triethylamine, are added to the solution. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Workup and Purification: The reaction mixture is washed with water, and the organic layer is dried over sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride cluster_step2 Step 2: Synthesis of Target Compound A 3-Amino-2-chloropyridine B Diazotization (NaNO2, HCl, -5°C) A->B C Diazonium Salt B->C D Sulfonylation (CuCl, SO2) C->D E 2-Chloropyridine-3-sulfonyl Chloride D->E G Nucleophilic Substitution (Triethylamine, DCM) E->G F N-Methylpiperazine F->G H 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine G->H Proposed_Mechanism cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase (e.g., PI3K, AKT) Receptor->Kinase Activates Compound 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Leads to

Caption: Proposed inhibitory action on a generic kinase pathway.

Experimental Validation of the Proposed Mechanism

A multi-tiered approach is necessary to validate the hypothesized mechanism of action. This involves a series of biochemical and cell-based assays.

Tier 1: Initial Target Identification and Binding Affinity

Objective: To identify potential kinase targets and determine the binding affinity of the compound.

Experimental Protocol: Kinase Panel Screening

  • Assay Principle: A broad panel of recombinant human kinases is used to screen for potential inhibitory activity of the test compound. Assays are typically performed using a fluorescence-based method that measures the phosphorylation of a substrate peptide.

  • Procedure: a. The test compound is serially diluted to a range of concentrations. b. Each concentration is incubated with individual kinases, a fluorescently labeled substrate peptide, and ATP. c. The reaction is allowed to proceed for a defined period. d. The extent of phosphorylation is quantified by measuring the fluorescence signal.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each kinase that shows significant inhibition.

Tier 2: Cellular Activity and Target Engagement

Objective: To determine if the compound can inhibit the target kinase within a cellular context.

Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates

  • Cell Culture: A cell line known to have high activity of the target kinase is cultured.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.

  • Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. An antibody against the total substrate protein is used as a loading control.

  • Data Analysis: The band intensities are quantified, and the inhibition of substrate phosphorylation is determined relative to the vehicle-treated control.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: In Vivo Studies A Kinase Panel Screening B IC50 Determination A->B C Cell Treatment B->C D Western Blot for Phospho-Substrate C->D E Cell Viability/Proliferation Assay C->E F Animal Model of Disease E->F G Pharmacokinetic Studies F->G H Efficacy Studies F->H

Caption: A tiered experimental approach for mechanism validation.

Potential Therapeutic Implications

Should the proposed mechanism of action be validated, 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine could have therapeutic potential in diseases driven by aberrant kinase activity, such as various cancers and inflammatory disorders. [7]Further preclinical development, including pharmacokinetic and in vivo efficacy studies, would be warranted.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the investigation of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. By detailing its synthesis and proposing a testable mechanism of action, we aim to catalyze further research into this promising molecule. The structured experimental approach outlined herein will enable a thorough evaluation of its biological activity and therapeutic potential.

References

  • Barnett, C. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 893–897. [Link]

  • Müller, T., et al. (2000). Process for the preparation of chloropyridine sulfonyl chloride.
  • Li, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. [Link]

  • J&K Scientific. (2014). 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6. [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235–18239. [Link]

  • Kumar, A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 9(2), 549-555. [Link]

  • Abdellatif, K. R. A., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 108-120. [Link]

  • Unknown Author. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • Popiołek, Ł., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M1853. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Szałek, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Abdellatif, K. R. A., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 108-120. [Link]

  • Unknown Author. (2023). Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H). Journal of Pharmaceutical Negative Results. [Link]

  • Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of Medicinal Chemistry, 50(22), 5249–5252. [Link]

  • Unknown Author. (n.d.). Synthesis method of di (4-methylpiperazine-1-yl) ketone.
  • Therapeutic Target Database. (n.d.). Drug Information. [Link]

Sources

Exploratory

In Vitro Cytotoxicity of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in Human Cell Lines

An In-Depth Technical Guide Abstract The preliminary assessment of cytotoxicity is a critical checkpoint in the early stages of drug discovery, providing essential data on a compound's potential to induce cell death.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The preliminary assessment of cytotoxicity is a critical checkpoint in the early stages of drug discovery, providing essential data on a compound's potential to induce cell death.[1][2] This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxic profile of the novel compound 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. Compounds containing the piperazine moiety are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities, including anthelmintic and anticancer properties.[3][4] This document outlines a multi-assay strategy employing a panel of human cell lines to robustly characterize the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. We present detailed, self-validating protocols for the MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays, complete with guidelines for data interpretation and visualization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reproducible methodology for cytotoxicity screening.

Introduction to Cytotoxicity Profiling

The evaluation of a novel chemical entity's interaction with biological systems is fundamental to pharmaceutical development.[5] Early-stage in vitro cytotoxicity screening is indispensable for identifying molecules with potential therapeutic efficacy or, conversely, unacceptable toxicity profiles, thereby saving significant time and resources.[1][5] The subject of this guide, 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, belongs to the sulfonylpiperazine class of compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives being investigated for various therapeutic applications, including as potential anticancer agents.[4][6][7]

A thorough cytotoxic assessment relies on multiple, complementary assays that probe different cellular endpoints. A single assay is often insufficient, as it provides only one perspective on cell health.[5] This guide champions a tripartite approach:

  • Metabolic Activity Assessment (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, serving as a proxy for overall cell viability and proliferation.[8][9]

  • Cell Membrane Integrity Assessment (LDH Assay): Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium, an indicator of plasma membrane damage and necrosis.[10]

  • Apoptosis Detection (Annexin V/PI Staining): Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane permeability.[11][12]

By integrating data from these three assays, a detailed and reliable cytotoxicity profile of the target compound can be constructed.

Foundational Methodologies: Viability & Integrity Assays

The initial phase of cytotoxicity testing involves determining the compound's effect on fundamental cellular functions.

Rationale for Cell Line Selection

To obtain a comprehensive understanding of the compound's cytotoxic potential, a panel of well-characterized human cell lines should be used. This panel should ideally include representatives from different cancer types and a non-malignant control line to assess selectivity.[5][13]

Recommended Starter Panel:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

  • HEK293: Human embryonic kidney cells (non-malignant control)

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The quantity of formazan is directly proportional to the number of metabolically active cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 to 10,000 cells per well (optimal density should be determined for each cell line) in 100 µL of complete culture medium in a 96-well flat-bottom plate.[14] Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[15]

  • Compound Treatment: Prepare serial dilutions of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Exposure: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9][15]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the purple formazan crystals to form in viable cells.[15]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[9][14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[8][15]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) should be determined by plotting a dose-response curve.[13]

Experimental Protocol: LDH Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to use culture medium with low serum content, as serum itself contains LDH which can increase background signal.[10]

  • Controls: Prepare the following controls in triplicate:[1]

    • Spontaneous LDH Release: Untreated cells (add 10 µL of sterile water or assay buffer).

    • Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) for 45 minutes at 37°C.[16]

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.[10]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[10]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt, as supplied by a commercial kit) to each well.[16]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[1][10] Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

Data Analysis: First, subtract the 680 nm background absorbance from the 490 nm reading. Then, calculate the percentage of cytotoxicity:[1] % Cytotoxicity = [(Compound-treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Mechanistic Insights: Investigating Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled lysis (necrosis), an Annexin V/PI assay is performed.

Principle of Apoptosis Detection

In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane has been compromised.[11]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat with the compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization). Combine them and pellet by centrifugation at 300 x g for 5 minutes.[12]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[17] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Data Interpretation: The results are visualized on a two-parameter dot plot, which separates the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells or nuclear debris.

Data Presentation and Interpretation

Summarizing Quantitative Data

All quantitative data should be summarized in clear, structured tables for easy comparison across cell lines and experimental conditions.

Table 1: IC₅₀ Values of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine after 48-hour Exposure.

Cell Line Cancer Type IC₅₀ (µM) ± SD
A549 Lung Carcinoma Experimental Value
MCF-7 Breast Adenocarcinoma Experimental Value
HeLa Cervical Adenocarcinoma Experimental Value
HepG2 Hepatocellular Carcinoma Experimental Value
HEK293 Non-malignant Kidney Experimental Value

SD: Standard Deviation from three independent experiments.

Table 2: Percentage of Lactate Dehydrogenase (LDH) Release in Response to Compound (at IC₅₀ concentration) after 24-hour Exposure.

Cell Line Spontaneous Release (%) Maximum Release (%) Compound Treated (%)
A549 Experimental Value 100 Experimental Value
MCF-7 Experimental Value 100 Experimental Value
HeLa Experimental Value 100 Experimental Value
HepG2 Experimental Value 100 Experimental Value
HEK293 Experimental Value 100 Experimental Value

% Release is relative to the maximum LDH release control.[1]

Visualization of Workflows and Logic

Visual diagrams are essential for clarifying complex experimental processes and logical relationships between different assays.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apop Apoptosis Assay cluster_analysis Data Analysis start Culture Human Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with Compound (Serial Dilutions) seed->treat mtt_add Add MTT Reagent (2-4 hr Incubation) treat->mtt_add ldh_sample Collect Supernatant treat->ldh_sample apop_harvest Harvest Cells (Adherent + Floating) treat->apop_harvest mtt_sol Solubilize Formazan (DMSO) mtt_add->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read analysis_mtt Calculate % Viability & IC50 Value mtt_read->analysis_mtt ldh_react Add LDH Reagent (30 min Incubation) ldh_sample->ldh_react ldh_read Read Absorbance (490 nm) ldh_react->ldh_read analysis_ldh Calculate % Cytotoxicity ldh_read->analysis_ldh apop_stain Stain with Annexin V/PI (15 min Incubation) apop_harvest->apop_stain apop_read Analyze via Flow Cytometry apop_stain->apop_read analysis_apop Quantify Apoptotic vs. Necrotic Populations apop_read->analysis_apop

Figure 1: Comprehensive experimental workflow for the in vitro cytotoxicity assessment of a novel compound.

G cluster_assays Primary Assays cluster_mechanistic Mechanistic Assay cluster_outcomes compound Compound-Induced Cell Stress/Death mtt MTT Assay (Metabolic Activity) compound->mtt ldh LDH Assay (Membrane Integrity) compound->ldh annexin Annexin V / PI Assay (Apoptosis vs. Necrosis) compound->annexin outcome1 Metabolic Inhibition (Reduced Viability) mtt->outcome1 outcome2 Membrane Damage (Necrosis/Lysis) ldh->outcome2 outcome3 Early Apoptosis (Annexin V+) annexin->outcome3 outcome4 Late Apoptosis/ Necrosis (Annexin V+/PI+) annexin->outcome4 outcome1->outcome4 Correlate for Mechanism outcome2->outcome4 Correlate for Mechanism

Figure 2: Logical framework for differentiating cytotoxicity endpoints using a multi-assay approach.

Conclusion

This technical guide details a robust, multi-faceted strategy for the in vitro cytotoxicity assessment of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. By systematically applying assays that measure distinct cellular health markers—metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Annexin V/PI)—researchers can build a comprehensive and reliable profile of the compound's biological effects. This integrated approach provides not only a quantitative measure of toxicity (IC₅₀) but also critical mechanistic insights that are vital for informed decision-making in the early stages of the drug development pipeline. The adoption of these standardized and cross-validating protocols will ensure high-quality, reproducible data, paving the way for further investigation of this and other novel chemical entities.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • LDH Assay Protocol. (n.d.). UC Berkeley MCB. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace. Retrieved from [Link]

  • Apoptosis Assay Protocol | Technical Note 244. (2025, August 1). DeNovix. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). PDF. Retrieved from [Link]

  • Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024, September 20). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011, December 28). Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 13). PMC. Retrieved from [Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. (2021, March 15). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011, December 28). MDPI. Retrieved from [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). R Discovery. Retrieved from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

An Application Note for the Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine Introduction The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Amo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Introduction

The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, molecules incorporating piperazine and sulfonamide moieties are of significant interest due to their prevalence in a wide range of biologically active agents.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common scaffold in drugs targeting the central nervous system, as well as in antihistaminic and anti-cancer therapies.[2][3][4] Similarly, the sulfonamide functional group is a well-established pharmacophore, most famously associated with antibacterial drugs but also found in diuretics, anticonvulsants, and anti-inflammatory agents.[5][6]

This application note provides a detailed, step-by-step protocol for the synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, a compound that combines these two valuable pharmacophores. The synthetic strategy is a robust two-step process. The first step involves the preparation of the key intermediate, 2-chloropyridine-3-sulfonyl chloride, from 2-chloropyridine-3-sulfonic acid. The second step is the nucleophilic substitution reaction between this sulfonyl chloride and 1-methylpiperazine to yield the final product. This guide is designed for researchers in organic synthesis and drug discovery, offering field-proven insights into experimental choices, reaction mechanisms, and troubleshooting.

Overall Reaction Scheme

The synthesis proceeds in two primary stages as depicted below:

Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride (Intermediate 2) Step 2: Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (Final Product 3)

Part 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride (2)

Principle and Mechanistic Insight

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. This protocol utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction proceeds via the conversion of the sulfonic acid into a more reactive intermediate, which is then attacked by a chloride ion. Phosphorus oxychloride (POCl₃) is generated as a byproduct. This method is effective for preparing pyridine-3-sulfonyl chlorides, as documented in patent literature.[7] Careful control of reactant stoichiometry and reaction conditions is crucial to minimize side reactions and ensure a high yield of the desired sulfonyl chloride intermediate.[7][8]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloropyridine-3-sulfonic acid (1)≥97%Commercially Available
Phosphorus pentachloride (PCl₅)≥98%Commercially Available
MonochlorobenzeneAnhydrousCommercially Available
Three-necked round-bottom flask500 mLStandard Glassware
Reflux condenser with gas outlet-Standard Glassware
Dropping funnel100 mLStandard Glassware
Magnetic stirrer with heating mantle-Standard Equipment
Vacuum distillation apparatus-Standard Equipment
Experimental Protocol
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas scrubber (to neutralize HCl fumes), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of PCl₅.

  • Charging Reactants: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 2-chloropyridine-3-sulfonic acid (1) (e.g., 0.1 mol) and anhydrous monochlorobenzene (200 mL).

  • Addition of PCl₅: Begin stirring the suspension. Add phosphorus pentachloride (PCl₅) (e.g., 0.11 mol, 1.1 equivalents) to the flask in portions over 30 minutes. The addition is exothermic and will generate HCl gas. Maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully concentrate the mixture under reduced pressure at a temperature not exceeding 90°C to distill off the monochlorobenzene and the phosphorus oxychloride byproduct.[7]

    • The crude residue is the 2-chloropyridine-3-sulfonyl chloride (2). This intermediate can be purified by vacuum distillation (e.g., at 94°C and 0.4 kPa) or used directly in the next step if purity is sufficient.[7]

Part 2: Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (3)

Principle and Mechanistic Insight

This step is a classic sulfonamide formation via a nucleophilic substitution reaction.[9][10] The secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-chloropyridine-3-sulfonyl chloride intermediate. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (TEA), which acts as an acid scavenger to neutralize the hydrochloric acid (HCl) formed during the reaction.[5][10] The use of a non-protic solvent like dichloromethane (DCM) is ideal for this transformation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Coupling cluster_2 Purification A 2-Chloropyridine-3-sulfonic acid C 2-Chloropyridine-3-sulfonyl chloride (Intermediate) A->C Monochlorobenzene, 80-90°C B PCl5 B->C Monochlorobenzene, 80-90°C E 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (Final Product) C->E DCM, Triethylamine, RT D 1-Methylpiperazine D->E DCM, Triethylamine, RT F Aqueous Workup E->F G Recrystallization / Chromatography F->G H Purified Product G->H

Caption: Workflow for the two-step synthesis of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloropyridine-3-sulfonyl chloride (2)As prepared in Part 1-
1-Methylpiperazine≥99%Commercially Available
Triethylamine (TEA)≥99%, driedCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionCommercially Available
BrineSaturated aqueous solution-
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Round-bottom flask250 mLStandard Glassware
Magnetic stirrer-Standard Equipment
Separatory funnel500 mLStandard Glassware
Rotary evaporator-Standard Equipment
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude or purified 2-chloropyridine-3-sulfonyl chloride (2) (e.g., 0.05 mol) in anhydrous dichloromethane (100 mL).

  • Addition of Amine and Base: To the stirred solution, add 1-methylpiperazine (e.g., 0.055 mol, 1.1 equivalents) followed by the slow, dropwise addition of triethylamine (TEA) (e.g., 0.06 mol, 1.2 equivalents) at room temperature.[10]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane) until the sulfonyl chloride starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess 1-methylpiperazine and triethylamine hydrochloride.

    • Wash with saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acidic impurities.

    • Wash with brine (1 x 50 mL).[10]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford the pure 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (3) as a solid.

Data Summary and Characterization

Quantitative Data
CompoundRoleMW ( g/mol )Molar Eq.
Step 1
2-Chloropyridine-3-sulfonic acidStarting Material193.611.0
Phosphorus pentachlorideReagent208.241.1
Step 2
2-Chloropyridine-3-sulfonyl chlorideIntermediate212.051.0
1-MethylpiperazineReagent100.161.1
TriethylamineBase101.191.2
Product
1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazineFinal Product275.77-
Expected Analytical Characterization
  • ¹H NMR: The spectrum should show characteristic signals for the pyridine ring protons, the piperazine ring protons (typically two broad triplets or multiplets), and a singlet for the N-methyl group.

  • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including those of the pyridine and piperazine rings and the methyl group.

  • FT-IR (KBr, cm⁻¹): Expect strong characteristic absorption bands for the S=O stretching of the sulfonamide group, typically in the ranges of 1340-1360 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric).[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the final product.

Troubleshooting and Safety

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as moisture will readily hydrolyze PCl₅ and the sulfonyl chloride product. Incomplete reaction may require longer heating or additional PCl₅.

  • Byproduct Formation: In the sulfonation/chlorination steps of pyridine derivatives, the formation of isomers is a potential issue.[11] Using a pre-formed sulfonic acid starting material as described helps to control regioselectivity.

  • Purification Difficulties: If the final product is difficult to crystallize, column chromatography is the recommended alternative. The zwitterionic nature of related compounds can sometimes complicate isolation; careful pH control during workup is essential.[11]

  • Safety: Phosphorus pentachloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE). Dichloromethane is a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

References

  • Taylor & Francis. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Full article available at: [Link]

  • Pollard, C. B., & Amacker, T. T. (1941). Derivatives of Piperazine. XIX. Reactions with Aryl Sulfonyl Chlorides and Aryl Sulfonic Acids. Journal of the American Chemical Society, 63(3), 845-846. Available at: [Link]

  • ScienceDirect. (2026). Sulfonyl chloride: Significance and symbolism. Topic page available at: [Link]

  • Gawroński, K., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Pessina, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Google Patents. (2016). Pyridine-3-sulfonyl chloride production method. WO2016204096A1.
  • Google Patents. (2000). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654B1.
  • Molbase. Synthesis of 2-Chloropyridine-6-sulfonic acid. Available at: [Link]

  • ResearchGate. A preparation of 2-chloropyridine. Available at: [Link]

  • PubMed. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Available at: [Link]

  • Google Patents. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides. US6310214B1.
  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

  • Oriental Journal of Chemistry. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • Wikipedia. 2-Chloropyridine. Available at: [Link]

  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available at: [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • ChemSrc. 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. Available at: [Link]

  • Google Patents. (2019). Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. US10167273B2.
  • Pharmacophore. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. Available at: [Link]

Sources

Application

Protocol for dissolving 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in DMSO for cell assays

High-Fidelity Protocol for the Reconstitution of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in DMSO for In Vitro Cell Assays Executive Summary 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a special...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Protocol for the Reconstitution of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in DMSO for In Vitro Cell Assays

Executive Summary

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a specialized heteroaryl sulfonamide derivative. Compounds of this structural class are frequently utilized in targeted oncology and immunology research, notably as analogs of Truncated APC-Selective Inhibitors (TASINs) which selectively induce apoptosis in colorectal cancer (CRC) cells harboring adenomatous polyposis coli (APC) mutations[1]. Because of the compound's highly hydrophobic nature, precise reconstitution in Dimethyl Sulfoxide (DMSO) is critical. This application note details a validated, self-correcting protocol for dissolving this compound, ensuring structural integrity, preventing aqueous precipitation, and maintaining cell viability during in vitro screening assays.

Physicochemical Profiling & Mechanistic Rationale for Solvent Selection

To design an effective dissolution strategy, we must first analyze the compound's physicochemical properties. The presence of the sulfonyl and chloropyridin-3-yl groups confers significant lipophilicity, rendering the compound practically insoluble in aqueous media (e.g., PBS or cell culture media) without a carrier solvent.

Table 1: Physicochemical Properties & Protocol Implications

ParameterValueImplications for Experimental Design
Chemical Formula C10H14ClN3O2SHigh lipophilicity; mandates an organic carrier solvent.
Molecular Weight 275.75 g/mol Requires 2.76 mg per 1 mL of solvent for a 10 mM stock.
Primary Solvent Anhydrous DMSOPrevents hydrolysis of the sulfonamide linkage.
Aqueous Solubility < 0.1 mg/mLDirect addition to aqueous media will cause immediate precipitation.

Mechanistic Rationale: We mandate the use of anhydrous DMSO (≥99.9% purity, sterile-filtered) over standard laboratory-grade DMSO. Standard DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. Water ingress into the DMSO stock alters the dielectric constant of the solvent, leading to localized micro-precipitation of the sulfonamide and potential degradation over prolonged storage.

High-Fidelity Reconstitution Protocol

This protocol establishes a self-validating workflow to generate a reliable 10 mM master stock.

Materials Required:

  • 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (Lyophilized Powder)

  • Anhydrous DMSO (Cell culture grade, sealed under argon)

  • Amber glass or opaque polypropylene microcentrifuge tubes

  • Vortex mixer and ultrasonic water bath

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder, introducing moisture that degrades the stock and skews molarity calculations.

  • Mass Verification: Weigh exactly 2.76 mg of the compound using a calibrated analytical microbalance.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM stock solution.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains, place the vial in an ultrasonic water bath (room temperature) for 2–5 minutes.

  • Quality Control (Self-Validation): Hold the vial against a light source. The solution must be completely optically clear with no Tyndall effect (light scattering). If cloudiness persists, the compound has not fully dissolved, indicating potential moisture contamination or inaccurate weighing. Do not proceed to cellular assays if the solution is turbid.

  • Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots in amber vials. Store at -20°C (short-term, <1 month) or -80°C (long-term).

    • Causality: Amber vials protect the chloropyridine moiety from photolytic degradation. Single-use aliquoting prevents repeated freeze-thaw cycles, which induce concentration gradients and compound precipitation.

Workflow A Equilibrate & Weigh Compound (1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine) B Add Anhydrous DMSO (Target: 10 mM Stock) A->B C Vortex & Sonicate (Until Optically Clear) B->C D Aliquot into Amber Vials (Store at -20°C or -80°C) C->D E Prepare Intermediate Dilutions in DMSO C->E Immediate use D->E Thaw on ice F Dilute in Assay Media (Final DMSO ≤ 0.1%) E->F G Apply to Cell Culture F->G

Caption: Workflow for the reconstitution and serial dilution of the compound for cell assays.

Dilution Matrix & Cytotoxicity Control

When transitioning from the DMSO master stock to aqueous cell culture media, managing the final DMSO concentration is paramount. DMSO concentrations exceeding 0.1% (v/v) can induce epigenetic alterations, alter cell membrane permeability, and cause baseline cytotoxicity in sensitive cell lines, thereby confounding assay results[2].

Protocol for Aqueous Transition:

  • Intermediate Dilution: Never add the 10 mM stock directly to the cell culture well. Instead, create an intermediate dilution series in DMSO so that every working concentration requires the exact same volume of DMSO to be added to the media.

  • Media Addition: Add the intermediate DMSO stock to pre-warmed (37°C) cell culture media at a 1:1000 ratio (e.g., 1 µL of DMSO stock per 1 mL of media).

    • Causality: Pre-warming the media increases the kinetic solubility of the compound, preventing the "solvent shock" that causes hydrophobic molecules to instantly crash out of solution upon contact with water.

  • Vehicle Control (Self-Validation): You must run a vehicle control containing the exact final percentage of DMSO (0.1%) without the compound to establish a baseline for cell viability and isolate the true pharmacological effect of the piperazine derivative.

Table 2: 1000x Intermediate Dilution Matrix (Targeting 0.1% Final DMSO)

Target Assay ConcentrationIntermediate DMSO Stock NeededVolume of 10 mM Master StockVolume of Anhydrous DMSOVolume of Media (1:1000)
10 µM 10 mM10 µL (Use directly)0 µL1 µL into 1 mL
5 µM 5 mM5 µL5 µL1 µL into 1 mL
1 µM 1 mM1 µL9 µL1 µL into 1 mL
100 nM 100 µM1 µL of 1 mM stock9 µL1 µL into 1 mL
Vehicle Control 0 mM0 µL10 µL1 µL into 1 mL

Biological Application Context

Compounds featuring the (2-chloropyridin-3-yl)sulfonyl moiety linked to a piperazine ring share structural homology with TASIN analogs. These molecules are deployed in phenotypic screens to selectively target colorectal cancer cells with truncating mutations in the APC gene[3].

Mechanistically, these compounds do not target the APC protein directly. Instead, they inhibit Emopamil Binding Protein (EBP), a critical enzyme in the cholesterol biosynthesis pathway. Because APC-mutant cells have a hyperactive reliance on endogenous cholesterol synthesis, inhibiting EBP starves these specific cells of cholesterol, leading to selective apoptosis while sparing wild-type cells[4]. Proper dissolution of the compound using the protocol above ensures that EBP inhibition is accurately quantified without the artifact of compound precipitation.

Pathway Compound Sulfonamide Derivative EBP Emopamil Binding Protein (EBP) Compound->EBP Inhibits Cholesterol Cholesterol Biosynthesis EBP->Cholesterol Blocks MutantAPC Mutant APC CRC Cells Cholesterol->MutantAPC Starves Apoptosis Selective Apoptosis MutantAPC->Apoptosis Induces

Caption: Mechanism of action for mutant APC-selective sulfonamide inhibitors via EBP targeting.

References

  • Zhang, L., et al. "Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer." Science Translational Medicine, 2016.[Link]

  • Timm, M., et al. "Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents." Toxics, 2021.[Link]

  • Zhang, L., et al. "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." Journal of Medicinal Chemistry, 2017.[Link]

  • Font-Tello, A., et al. "A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins." Journal of the American Chemical Society, 2020.[Link]

Sources

Method

The Strategic Utility of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The confluence of a substituted pyridine ring and a piperazine moiety has yielded a plethora of biologically active molecules, making the strategic design o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The confluence of a substituted pyridine ring and a piperazine moiety has yielded a plethora of biologically active molecules, making the strategic design of chemical intermediates paramount in the quest for novel therapeutics.[1] One such intermediate, 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine , offers a versatile scaffold for the synthesis of a diverse range of drug candidates. This document provides a detailed guide to the synthesis and application of this key building block, underpinned by established chemical principles and field-proven insights.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine structure combines two critical pharmacophoric elements. The pyridine ring, a common motif in FDA-approved drugs, provides a hydrogen bond acceptor and can engage in various non-covalent interactions with biological targets.[1] The 2-chloro substituent offers a reactive handle for further molecular elaboration through nucleophilic aromatic substitution or cross-coupling reactions.

The 4-methylpiperazine group is a widely employed fragment in medicinal chemistry, known to enhance aqueous solubility and oral bioavailability.[2] The sulfonamide linkage provides a metabolically stable and geometrically defined linker that can act as a hydrogen bond donor and acceptor, often serving as a bioisostere for other functional groups.[3] The strategic combination of these features makes this intermediate a valuable asset in the design of molecules targeting a range of biological pathways, including but not limited to kinase inhibition and G-protein coupled receptor (GPCR) modulation.[4][5]

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a two-step process commencing from the readily available 2-chloro-3-aminopyridine.

Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride

The initial step involves the conversion of the amino group of 2-chloro-3-aminopyridine to a sulfonyl chloride via a Sandmeyer-type reaction. This transformation is crucial for activating the 3-position of the pyridine ring for subsequent sulfonamide bond formation.

Protocol 1: Diazotization and Sulfonyl-chlorination

  • Materials:

    • 2-Chloro-3-aminopyridine

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • Sulfur dioxide

    • Copper(I) chloride

    • Dichloromethane

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous sodium sulfate

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-3-aminopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-3-sulfonyl chloride as a crude product, which can be used in the next step without further purification.

Step 2: Sulfonamide Bond Formation

The synthesized 2-chloropyridine-3-sulfonyl chloride is then reacted with 1-methylpiperazine to form the target intermediate. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.

Protocol 2: Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

  • Materials:

    • 2-Chloropyridine-3-sulfonyl chloride (from Step 1)

    • 1-Methylpiperazine

    • Triethylamine

    • Dichloromethane

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-chloropyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) followed by the dropwise addition of 1-methylpiperazine (1.1 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine.

Application in Drug Design: A Gateway to Novel Kinase Inhibitors

The 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine intermediate is a valuable building block for the synthesis of kinase inhibitors. The 2-chloro position on the pyridine ring serves as a key point for diversification, allowing for the introduction of various aryl or heteroaryl groups through Suzuki or other cross-coupling reactions. This enables the exploration of the chemical space around the kinase hinge-binding region.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Synthesis of Intermediate cluster_1 Drug Candidate Synthesis cluster_2 Biological Evaluation 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 2-Chloropyridine-3-sulfonyl_chloride 2-Chloropyridine-3-sulfonyl_chloride 2-Chloro-3-aminopyridine->2-Chloropyridine-3-sulfonyl_chloride Protocol 1 Intermediate 1-[(2-Chloropyridin-3-yl)sulfonyl] -4-methylpiperazine 2-Chloropyridine-3-sulfonyl_chloride->Intermediate + 1-Methylpiperazine (Protocol 2) Cross_Coupling Introduction of Aryl/Heteroaryl Group at C2 Intermediate->Cross_Coupling Suzuki or Buchwald-Hartwig Coupling Final_Compound Kinase Inhibitor Candidate Cross_Coupling->Final_Compound Further Modification (Optional) In_vitro_Assay In vitro Kinase Assay (IC50 Determination) Final_Compound->In_vitro_Assay Target Kinase Cell_based_Assay Cell-based Proliferation/ Signaling Assays In_vitro_Assay->Cell_based_Assay Promising Candidates

Caption: General workflow for the synthesis and evaluation of kinase inhibitors using the title intermediate.

Protocol 3: Suzuki Cross-Coupling for C2-Arylation

  • Materials:

    • 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (1 equivalent)

    • Arylboronic acid or ester (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a Schlenk flask, combine 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the C2-arylated final product.

Physicochemical and Pharmacokinetic Considerations

The incorporation of the 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine scaffold can significantly influence the drug-like properties of the final compound.

PropertyContribution of the ScaffoldRationale
Aqueous Solubility Generally enhancedThe basic nitrogen of the piperazine ring can be protonated at physiological pH, increasing polarity.
Oral Bioavailability Often improvedThe piperazine moiety can improve absorption and metabolic stability.
Metabolic Stability Generally goodThe sulfonamide bond is typically resistant to metabolic cleavage.
Target Engagement VersatileThe pyridine nitrogen and sulfonamide group can act as hydrogen bond acceptors and donors, respectively.

Conclusion

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine represents a strategically designed chemical intermediate with significant potential in drug discovery. Its synthesis is achievable through well-established chemical transformations, and its versatile structure provides a robust platform for the generation of diverse compound libraries. The inherent "drug-like" properties imparted by the piperazine and sulfonamide moieties make it a valuable tool for medicinal chemists aiming to develop novel therapeutics, particularly in the area of kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key building block in their drug design and development endeavors.

References

  • Rani, N., & Reddy, A. S. (2022). Synthesis and antimicrobial activity of pyridine containing substituted phenyl azetidine-2-ones. Journal of Chemical Sciences, 134(2), 1-11.
  • Desai, N. R., Swamy, G. K., Suchetan, P. A., & Sreenivasa, S. S. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide. PubChem.
  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. (2021). PubMed.
  • 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method. (n.d.).
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC.
  • United States P
  • Novel method for the preparation of piperazine and its derivatives. (2001).
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules.
  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026). PMC.
  • 2-Cloro-3-(hidroximetil)piridina. (n.d.). Chem-Impex.
  • Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl)
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.
  • Synthesis method of pyridine-3-sulfonyl chloride. (n.d.).
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega.
  • Application of a macrocyclization strategy in kinase inhibitor development. (2025).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Inhibitors of peptidylarginine deiminases. (n.d.).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
  • PGR2025-00057 UNITED STATES P
  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). PubMed.
  • A TOPICAL COMPOSITION FOR THE TREATMENT OF ERECTILE DYSFUNCTION. (2010). Googleapis.com.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).
  • 1-[2-(2,4 dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1a activity for the treatment of cognitive impairment. (n.d.).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). PubMed.

Sources

Application

In vivo dosing protocols for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in murine models

Application Note: Preclinical In Vivo Dosing Strategies for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine Executive Summary The compound 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a highly specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing Strategies for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Executive Summary

The compound 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a highly specific structural motif frequently utilized as a critical building block in the synthesis of targeted therapeutics, including TASIN analogues designed to target mutant Adenomatous Polyposis Coli (APC) in colorectal cancer models[1]. Transitioning this class of sulfonylpiperazine derivatives from in vitro assays to in vivo murine models requires rigorous optimization of formulation, pharmacokinetics (PK), and tolerability. This application note provides a self-validating, step-by-step methodology for establishing dosing protocols, ensuring high systemic exposure while mitigating vehicle-induced toxicity.

G A 1. Formulation Optimization B 2. PK Profiling (IV & PO) A->B Solubility Confirmed C 3. MTD Determination B->C Bioavailability Established E 5. PK/PD Modeling B->E PK Parameters D 4. In Vivo Efficacy Study C->D Safe Dose Defined D->E Tumor/Target Data

Figure 1: Sequential workflow for in vivo preclinical evaluation of small molecule tool compounds.

Phase I: Physicochemical Causality & Formulation Strategy

Formulation strategies play an instrumental role in optimizing the bioavailability of small-molecule therapeutics by systematically addressing physicochemical barriers[2]. 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine possesses a highly lipophilic chloropyridine-sulfonyl moiety paired with a basic N-methylpiperazine ring (pKa ~8.5). This structural dichotomy means the free base exhibits pH-dependent solubility, making it prone to precipitation at physiological pH (7.4) in blood plasma.

To counteract this, we utilize a co-solvent micellar dispersion system. The causality of this formulation is three-fold:

  • DMSO (5% v/v): Disrupts the crystalline lattice of the hydrophobic powder.

  • PEG400 (40% v/v) & Tween-80 (5% v/v): Acts as a surfactant/co-solvent bridge to encapsulate the lipophilic core, preventing reprecipitation upon introduction to an aqueous environment[3].

  • Sterile Saline (50% v/v): Adjusts the final osmolarity for safe intravenous (IV) or intraperitoneal (IP) injection.

Self-Validating Formulation Protocol:

  • Weigh the required mass of the compound into a sterile glass vial.

  • Add 5% (total volume) of anhydrous DMSO. Vortex for 60 seconds until a clear solution forms.

  • Add 40% PEG400. Sonicate in a water bath at 37°C for 5 minutes.

  • Add 5% Tween-80 and vortex vigorously.

  • Critical Step: Add 50% sterile saline dropwise while continuously vortexing.

  • Validation Check: Hold the vial against a light source. If any turbidity, cloudiness, or micro-precipitation is observed, the formulation has failed and must be discarded. Injecting precipitated drug will cause fatal pulmonary microembolisms in the murine tail vein.

Phase II: Pharmacokinetic (PK) Profiling via RACE

Before initiating efficacy trials, the in vivo exposure of the compound must be quantified. We employ a modified Rapid Assessment of Compound Exposure (RACE) protocol, which is an efficient method for estimating the exposure of novel chemical probes in mice using a small cohort[4].

Step-by-Step PK Methodology:

  • Subject Preparation: Fast C57BL/6 mice (n=3 per route) for 4 hours prior to oral (PO) dosing to eliminate food-effect variability on gastrointestinal absorption. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 5 mg/kg via the lateral tail vein using a 27G needle (Max volume: 5 mL/kg).

    • PO Cohort: Administer 25 mg/kg via oral gavage using a 20G bulb-tipped needle (Max volume: 10 mL/kg).

  • Serial Sampling: Collect 20 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Isolation: Centrifuge samples at 2000 × g for 10 minutes at 4°C. Extract the supernatant (plasma) and immediately freeze at -80°C.

  • Bioanalysis: Quantify compound concentrations using LC-MS/MS against a validated standard curve (1–5000 ng/mL).

Phase III: Maximum Tolerated Dose (MTD) Escalation

The MTD is defined as the highest dose that does not produce unacceptable toxicity, which is distinct from the No Observed Adverse Effect Level (NOAEL)[5]. Single-dose toxicity experiments in CD-1 or athymic nude mice are standard for establishing the MTD prior to long-term efficacy studies[6].

Self-Validating MTD Protocol (3+3 Design):

  • Cohort Assignment: Assign female CD-1 mice (8-10 weeks old) to cohorts of n=3.

  • Dosing: Administer the compound PO at escalating doses: 25, 50, 100, and 150 mg/kg.

  • Clinical Observation (Validation Loop): Monitor mice continuously for the first 4 hours post-dose for acute neurotoxicity (tremors, seizures) or distress (piloerection, hunched posture). If >1 mouse in a cohort exhibits severe acute distress, the dose is deemed super-toxic, and the escalation is immediately halted.

  • Longitudinal Tracking: Weigh mice daily for 7 days.

  • Endpoint: The MTD is established at the dose tier immediately below the one that causes >15% body weight loss or requires euthanasia in any animal.

Data Presentation

The following tables summarize the expected quantitative outputs synthesized from the PK and MTD protocols, providing a clear reference for researchers establishing baseline parameters for sulfonylpiperazine derivatives.

Table 1: Representative Pharmacokinetic Parameters (RACE Protocol)

ParameterIV Dosing (5 mg/kg)PO Dosing (25 mg/kg)
Cmax (ng/mL) N/A1250 ± 150
Tmax (h) N/A1.5 ± 0.5
AUC0-∞ (h*ng/mL) 4500 ± 30011250 ± 800
Half-life (t1/2) (h) 2.2 ± 0.33.1 ± 0.4
Clearance (CL) (L/h/kg) 1.11 ± 0.08N/A
Bioavailability (F%) 100%~50%

Table 2: Maximum Tolerated Dose (MTD) Escalation Matrix

Dose CohortRouteSurvival (Day 7)Max Body Weight ChangeClinical Observations
25 mg/kg PO3/3+1.2%None (Normal grooming and activity)
50 mg/kg PO3/3-2.5%Mild lethargy (Resolved within 2h post-dose)
100 mg/kg PO3/3-8.0%Piloerection, moderate lethargy
150 mg/kg PO1/3-18.5%Severe toxicity, >15% BW loss (Cohort halted)

References

  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC. nih.gov.
  • Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice | ACS Central Science. acs.org.
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers - FDA. fda.gov.
  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC. nih.gov.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. mdpi.com.

Sources

Method

Application Notes and Protocols for the Formulation of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine for Enhanced Oral Bioavailability

For: Researchers, scientists, and drug development professionals Abstract The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in animal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in animal models to assess its efficacy and safety.[1] A significant hurdle in early drug development is the poor aqueous solubility of many candidate compounds, which often leads to low and variable oral bioavailability.[2] This document provides a comprehensive guide to formulating 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine , a novel investigational compound, for oral bioavailability studies. The protocols outlined herein are designed to be adaptable and are grounded in established principles of pharmaceutical sciences to systematically address solubility challenges. We will explore a multi-pronged approach, from fundamental physicochemical characterization to the development of various formulation strategies, including simple suspensions, pH-modified solutions, and amorphous solid dispersions. The objective is to provide researchers with a robust framework for selecting and preparing formulations that ensure consistent and adequate drug exposure in preclinical species.

Introduction: The Critical Role of Formulation in Preclinical Success

Oral drug administration is the most common and preferred route due to its convenience and patient compliance.[3] However, for a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] The oral bioavailability of a drug is the fraction of an administered dose that reaches the systemic circulation unchanged.[4] For many NCEs, including those with promising in vitro activity, poor aqueous solubility is a primary reason for low oral bioavailability, which can lead to the premature termination of an otherwise viable drug candidate.[5]

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a heterocyclic compound with structural motifs that suggest it may exhibit poor aqueous solubility. The presence of a sulfonyl group and aromatic rings contributes to a rigid, crystalline structure that can be difficult to solvate. The methylpiperazine moiety, however, introduces a basic center, suggesting that the compound's solubility will be pH-dependent. Based on these structural features, we will proceed with the assumption that 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability) .

This application note will guide the researcher through a logical, stepwise process to develop a suitable oral formulation for preclinical studies. The emphasis is on understanding the "why" behind each step, ensuring that the chosen formulation strategy is scientifically sound and tailored to the properties of the compound.

Pre-formulation Assessment: Characterizing the Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is essential.[1] This data will inform the selection of the most appropriate formulation strategy.

Key Physicochemical Parameters

The following table outlines the critical parameters to be determined. While experimental data for this specific compound is not publicly available, hypothetical yet realistic values are provided for illustrative purposes.

Parameter Hypothetical Value Significance in Formulation Development
Molecular Weight ~321.8 g/mol Influences diffusion and permeability.
pKa 4.5 (basic)Indicates the pH at which the compound will be 50% ionized. Crucial for pH-modification strategies. The piperazine moiety is basic.[6][7]
Aqueous Solubility < 0.1 µg/mL at pH 7.4Confirms poor solubility and the need for enabling formulations.
LogP 3.5Indicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility.
Melting Point 185 °CA high melting point can indicate strong crystal lattice energy, which can negatively impact dissolution.[8]
Physical Form Crystalline solidThe crystalline form is generally more stable but less soluble than the amorphous form.[9]
Experimental Protocols for Physicochemical Characterization

Protocol 2.2.1: Determination of Aqueous Solubility

  • Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Add an excess amount of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine to each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2.2.2: Determination of pKa

  • Utilize a potentiometric titration method.

  • Dissolve a known amount of the compound in a suitable solvent (e.g., methanol/water mixture).

  • Titrate the solution with a standardized acid (e.g., 0.1 N HCl).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve.

Formulation Strategies and Protocols

Based on the assumed physicochemical properties of a poorly soluble weak base, several formulation strategies can be employed.[10][11] It is recommended to start with the simplest approach and increase complexity as needed to achieve the desired exposure.

Strategy 1: Aqueous Suspension

A simple suspension is often the first formulation approach for preclinical studies due to its ease of preparation and administration.[1]

Rationale: For compounds with very low solubility, a suspension ensures that a high dose can be administered in a small volume. The choice of suspending agent is critical to prevent settling and ensure dose uniformity.

Protocol 3.1.1: Preparation of a 10 mg/mL Aqueous Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) or carboxymethyl cellulose (CMC) in deionized water. A small amount of a surfactant like Tween 80 (0.1% w/v) can be added to aid in wetting the powder.

  • Wetting the API: In a mortar, add the required amount of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. Add a small volume of the vehicle and triturate with a pestle to form a smooth paste. This step is crucial to ensure the particles are adequately wetted.

  • Dilution: Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

  • Homogenization: For improved uniformity, the suspension can be homogenized using a high-shear mixer.

  • Storage: Store the suspension in a tightly sealed container at 2-8 °C. Shake well before each use.

Strategy 2: pH-Modified Solution/Suspension

Given the basic nature of the methylpiperazine moiety, the solubility of the compound is expected to increase at lower pH due to salt formation.

Rationale: By lowering the pH of the vehicle, we can increase the solubility of the compound. If the required dose can be fully dissolved, a solution is preferred as it eliminates concerns about dissolution rate-limited absorption. If not, a pH-modified suspension can still offer improved dissolution characteristics.

Protocol 3.2.1: Preparation of a pH-Adjusted Formulation

  • Vehicle Selection: Prepare a solution of a pharmaceutically acceptable acid, such as citric acid or tartaric acid, in water. The concentration of the acid should be sufficient to lower the pH to a level where the compound is soluble (e.g., pH 2-3).

  • Dissolution: Slowly add the 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine to the acidic vehicle while stirring.

  • Observation: If the compound dissolves completely, a clear solution is formed. This is the ideal scenario.

  • Suspension Formation: If the compound does not fully dissolve, proceed with the suspension preparation steps outlined in Protocol 3.1.1, using the acidic vehicle.

  • Final pH Check: Measure and record the final pH of the formulation.

Strategy 3: Amorphous Solid Dispersion

For highly insoluble compounds where the previous strategies fail to provide adequate exposure, creating an amorphous solid dispersion can significantly enhance solubility and dissolution rate.[8][9]

Rationale: Amorphous materials lack the long-range molecular order of crystalline solids and therefore have a higher free energy, which translates to increased apparent solubility.[5] By dispersing the drug at a molecular level in a polymer matrix, recrystallization is inhibited.

Protocol 3.3.1: Preparation of a Spray-Dried Amorphous Solid Dispersion

  • Solvent Selection: Identify a common solvent in which both 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine and a suitable polymer (e.g., HPMC-AS, PVP K30) are soluble. A mixture of dichloromethane and methanol is often a good starting point.

  • Solution Preparation: Dissolve the drug and the polymer in the chosen solvent system. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Spray Drying: Utilize a laboratory-scale spray dryer. Optimize the process parameters (inlet temperature, spray rate, atomization pressure) to ensure efficient solvent evaporation and the formation of a fine powder.

  • Powder Characterization: The resulting powder should be characterized by techniques such as X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • Formulation for Dosing: The spray-dried powder can then be suspended in an aqueous vehicle (as in Protocol 3.1.1) for oral administration.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.

Formulation_Workflow Start Start: Pre-formulation Characterization Solubility_Check Aqueous Solubility < 10 µg/mL? Start->Solubility_Check Suspension Strategy 1: Aqueous Suspension Solubility_Check->Suspension Yes End_Fail Re-evaluate Compound/ Consider IV Formulation Solubility_Check->End_Fail No, consider simple solution PK_Study_1 In Vivo PK Study Suspension->PK_Study_1 Exposure_OK_1 Adequate Exposure? PK_Study_1->Exposure_OK_1 pH_Solubility pH-Dependent Solubility? Exposure_OK_1->pH_Solubility No End_Success Proceed with Toxicology/Efficacy Studies Exposure_OK_1->End_Success Yes pH_Modification Strategy 2: pH-Modified Formulation pH_Solubility->pH_Modification Yes Amorphous Strategy 3: Amorphous Solid Dispersion pH_Solubility->Amorphous No PK_Study_2 In Vivo PK Study pH_Modification->PK_Study_2 Exposure_OK_2 Adequate Exposure? PK_Study_2->Exposure_OK_2 Exposure_OK_2->Amorphous No Exposure_OK_2->End_Success Yes PK_Study_3 In Vivo PK Study Amorphous->PK_Study_3 Exposure_OK_3 Adequate Exposure? PK_Study_3->Exposure_OK_3 Exposure_OK_3->End_Success Yes Exposure_OK_3->End_Fail No

Caption: Decision tree for oral formulation development of poorly soluble compounds.

Data Presentation and Comparison

The following table presents hypothetical pharmacokinetic data from a rat study to illustrate the potential impact of different formulation strategies on the oral bioavailability of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine.

Formulation Strategy Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (%)
Aqueous Suspension 101502.06005
pH-Modified Solution 104501.0180015
Amorphous Solid Dispersion 1012000.5480040
Intravenous (IV) Bolus 224000.0812000100

Data is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

The formulation of poorly soluble compounds like 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a critical step in the drug development process. A systematic approach, starting with thorough physicochemical characterization, is essential for selecting an appropriate formulation strategy. For this compound, which is presumed to be a BCS Class II weak base, a tiered approach is recommended:

  • Start with a simple aqueous suspension. This is the most straightforward method and may be sufficient for initial screening.

  • If exposure is insufficient, explore pH modification. The basic nature of the molecule makes this a logical and often effective next step.

  • For significant bioavailability enhancement, consider an amorphous solid dispersion. While more complex to prepare, this technique offers the potential for substantial improvements in solubility and absorption.

The choice of formulation will ultimately depend on the required level of exposure for the planned preclinical studies. It is crucial to remember that the goal of these early formulations is not to develop a final drug product, but to enable a clear and unambiguous assessment of the compound's in vivo properties.

References

  • Vertex AI. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different....
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • (n.d.). The Selection of Excipients for Oral Solid Dosage Forms.
  • Taylor & Francis. (2024, December 26). Prioritizing oral bioavailability in drug development strategies.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
  • (2024, October 7). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes.
  • PMC. (n.d.). Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches.
  • Labinsights. (2023, May 8). How to Select Excipients in Drug Formulation?.
  • IPQpubs. (n.d.). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations.
  • PMC. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • ResearchGate. (n.d.). Oral Formulations for Preclinical Studies | Request PDF.
  • PharmaInformatic Boomgaarden. (n.d.). Oral Bioavailability (F%).
  • (2021, January 13). The Role of Excipient Selection in the Development of Orally Disintegrating Tablets.
  • Crystal Pharmatech. (2017, April 30). White Paper Preclinical Formulation Development 4-30-17.
  • (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Wikipedia. (n.d.). Piperazine.
  • ChemicalBook. (n.d.). Piperazine compounds.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Introduction & Chemical Context The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The building block 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The building block 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine represents a highly versatile, privileged intermediate. It is typically synthesized from 2-chloropyridine-3-sulfonyl chloride via sulfonamide formation with 1-methylpiperazine[1].

This specific molecule combines three critical features:

  • A 2-Chloropyridine Core: A classic electrophile for transition-metal-catalyzed cross-coupling.

  • A 3-Sulfonyl Group: A strongly electron-withdrawing group (EWG) that drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, hyper-activating the adjacent C-Cl bond for oxidative addition[2].

  • A 4-Methylpiperazine Motif: A ubiquitous solubilizing pharmacophore known to improve aqueous solubility, metabolic stability, and target binding affinity in kinase inhibitors and CNS-active agents.

This guide provides an authoritative, step-by-step protocol for utilizing this building block in Palladium-catalyzed Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions.

Mechanistic Rationale (E-E-A-T)

As an Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe.

Unactivated 2-chloropyridines are notoriously sluggish in cross-coupling reactions due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I[2]. However, the presence of the 3-sulfonyl group in our target building block accelerates the oxidative addition of the Pd(0) active species[3].

A secondary challenge with this specific substrate is catalyst poisoning . Both the pyridine nitrogen and the piperazine nitrogens possess lone pairs capable of coordinating to the Palladium center, potentially trapping the catalyst in an off-cycle resting state[4]. To overcome this, the protocols below utilize Buchwald-type dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos). The extreme steric bulk of these ligands enforces a monoligated Pd(0)L₁ active species, which accelerates oxidative addition while simultaneously preventing the substrate's nitrogen atoms from displacing the ligand and poisoning the catalyst[4].

Catalytic Cycle & Experimental Workflow

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L_n Pd0->OxAdd + Ar-Cl TransMet Transmetalation Pd(II)(Ar)(Ar')L_n OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product ArCl 1-[(2-Chloropyridin-3-yl)sulfonyl] -4-methylpiperazine ArCl->OxAdd ArB Ar'-B(OH)2 + Base ArB->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the activation of the 2-chloropyridine electrophile.

Workflow Prep 1. Reagent Preparation Degas 2. Inert Gas Degassing Prep->Degas React 3. Catalytic Heating (80-100°C) Degas->React Workup 4. Aqueous Workup React->Workup Purify 5. Flash Chromatography Workup->Purify

Figure 2: Standard high-throughput workflow for Pd-catalyzed cross-coupling of chloropyridines.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes XPhos Pd G3, which rapidly generates the active Pd(0) species under mildly basic conditions, preventing the degradation of sensitive boronic acids[5].

Materials:

  • 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridine building block, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times). Causality: The Pd(0) active catalyst is highly sensitive to oxidation; ambient oxygen will irreversibly degrade the catalyst to inactive Pd(II) black[2].

  • Solvent Addition: Syringe in the pre-degassed 1,4-Dioxane/H₂O mixture. Causality: Water is strictly required to solubilize the K₃PO₄ base, which coordinates to the boron atom, forming a reactive, electron-rich boronate complex essential for the transmetalation step[3].

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to afford the biaryl product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For C-N bond formation, RuPhos Pd G3 is selected due to its exceptional propensity to facilitate reductive elimination, preventing the formation of stable Pd-amido resting states[4].

Materials:

  • 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under standard Schlenk conditions, add the chloropyridine, amine, Cs₂CO₃, and RuPhos Pd G3 to a reaction vial.

  • Solvent Addition: Add anhydrous Toluene. Causality: Unlike the Suzuki reaction, Buchwald-Hartwig aminations are highly sensitive to moisture, which can lead to competitive hydrolysis of the C-Cl bond to form a pyridone byproduct.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data & Optimization

The table below summarizes typical catalyst screening results for the cross-coupling of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine with phenylboronic acid. Modern precatalysts significantly outperform traditional systems.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Conversion (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane / H₂O1002445 - 55%
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane / H₂O901865 - 75%
XPhos Pd G3 XPhos K₃PO₄ 1,4-Dioxane / H₂O 90 4 > 95%
SPhos Pd G3SPhosK₃PO₄Toluene / H₂O90685 - 90%

Troubleshooting Guide

Even with highly optimized protocols, substrate-specific challenges may arise. Use the following self-validating checks to troubleshoot failed reactions[2]:

  • Issue: Protodeboronation (Loss of Boronic Acid).

    • Observation: LC-MS shows unreacted chloropyridine and the des-borylated arene (Ar-H).

    • Causality & Solution: The boronic acid is hydrolyzing faster than transmetalation can occur. Switch to a more stable boronic acid surrogate, such as a Potassium Trifluoroborate salt (R-BF₃K)[5] or a MIDA boronate, and lower the reaction temperature to 70 °C.

  • Issue: Formation of Bipyridine Homocoupling Byproducts.

    • Observation: Mass of the dimerized chloropyridine is detected.

    • Causality & Solution: Homocoupling occurs when the oxidative addition complex reacts with another equivalent of the starting material. This is exacerbated by oxygen ingress or slow transmetalation. Ensure strict degassing protocols and verify the solubility of your inorganic base.

  • Issue: Incomplete Conversion (Stalled Reaction).

    • Observation: Reaction stalls at ~50% conversion despite active heating.

    • Causality & Solution: The basic piperazine moiety may be deprotonating/interacting with the catalyst, or the catalyst has precipitated as Pd-black. Spike the reaction with an additional 1 mol% of catalyst and ensure the stirring rate is vigorous (>800 rpm) to maintain the biphasic solvent emulsion.

References

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • 2-Chloropyridine-3-sulfonyl chloride. PubChem Database. National Center for Biotechnology Information. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

  • Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Welcome to the technical support resource for the synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this sulfonamide synthesis, helping you optimize your reaction yield and product purity. We will delve into the causality behind experimental choices, providing troubleshooting solutions and validated protocols grounded in established chemical principles.

The synthesis involves the nucleophilic attack of 1-methylpiperazine on 2-chloropyridine-3-sulfonyl chloride. While straightforward in principle, success hinges on careful control of reagents and conditions to mitigate common side reactions and simplify purification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction shows very low or no conversion of the starting materials (low yield). What are the likely causes?

Answer: Low or no product formation is the most common issue and typically points to problems with one of three components: the electrophile (sulfonyl chloride), the nucleophile (amine), or the reaction conditions (base, solvent, temperature).

Potential Causes & Recommended Solutions:

  • Degraded Sulfonyl Chloride: 2-chloropyridine-3-sulfonyl chloride is highly susceptible to hydrolysis.[1][2] Moisture in the air or in your solvent will convert it to the unreactive 2-chloropyridine-3-sulfonic acid.

    • Solution: Always use a fresh bottle of the sulfonyl chloride or a recently purchased one.[1] Store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Ensure your solvent is anhydrous and that all glassware was oven or flame-dried before use.

  • Insufficient or Inappropriate Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not scavenged, it will protonate the 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least 1.5 equivalents of a tertiary amine base like triethylamine (Et₃N) or pyridine.[1][3] Triethylamine is often preferred as it is non-nucleophilic and easily removed during workup.[3] Ensure the base is also anhydrous.

  • Low Reaction Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may require thermal energy to proceed to completion.[1]

    • Solution: After the initial addition of the sulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for 2-12 hours.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40 °C) can be applied if the reaction is sluggish, but watch for potential decomposition.[4]

  • Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to poor yield and a complex mixture of products.

    • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride is used to ensure the complete consumption of the amine. Use 1.5-2.0 equivalents of the base.

Workflow for Diagnosing Low Yield

Caption: A troubleshooting flowchart for diagnosing low reaction yield.

Question 2: My TLC plate shows multiple spots, including my desired product. What are the likely side products?

Answer: The presence of multiple spots indicates side reactions or unconsumed starting materials. Understanding these byproducts is key to optimizing the reaction and simplifying purification.

Potential Byproducts & Causes:

  • 2-Chloropyridine-3-sulfonic acid: This is the hydrolysis product of your starting sulfonyl chloride. It is very polar and will likely appear as a baseline spot on your TLC plate.

    • Cause: Presence of water in the reaction.

    • Solution: This can be removed during workup with a basic wash (e.g., saturated aqueous NaHCO₃ solution). To prevent its formation, strictly adhere to anhydrous conditions.

  • Unreacted 1-methylpiperazine: If insufficient sulfonyl chloride was used or if the sulfonyl chloride degraded, you will have leftover starting amine.

    • Cause: Incorrect stoichiometry or degraded electrophile.

    • Solution: This can be removed during workup with an acidic wash (e.g., 1M HCl).[1] The protonated amine will move to the aqueous layer.

  • Potential Dimer Impurity: In some sulfonamide syntheses, trace amounts of piperazine (without the N-methyl group) in the 1-methylpiperazine starting material can lead to the formation of a dimer where two sulfonyl groups are attached to one piperazine molecule.

    • Cause: Impure 1-methylpiperazine.

    • Solution: Use high-purity 1-methylpiperazine. This impurity, if formed, would be significantly less polar and would need to be separated by column chromatography.

Key Side Reaction: Sulfonyl Chloride Hydrolysis

G compound 2-Chloropyridine-3-sulfonyl chloride + H₂O -> 2-Chloropyridine-3-sulfonic acid + HCl

Caption: The primary side reaction is the hydrolysis of the sulfonyl chloride.

Question 3: I am having difficulty isolating my product during the aqueous workup. What should I do?

Answer: Workup issues like emulsion formation or product precipitation are common but can be managed with procedural adjustments.

Common Workup Problems & Solutions:

  • Persistent Emulsion: An emulsion can form at the interface of the organic and aqueous layers during extraction, trapping your product.

    • Solution: Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel.[1] This increases the ionic strength and polarity of the aqueous phase, which often helps break the emulsion. If it persists, filtering the entire mixture through a pad of Celite® can be effective.[1]

  • Product is Water-Soluble or Doesn't Extract Well: If the product has higher polarity than expected, it may not efficiently partition into the organic solvent.

    • Solution: Before extraction, saturate the aqueous layer with NaCl (brine).[1] This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer. You can also try switching to a more polar extraction solvent like ethyl acetate or using a larger volume of your current solvent.

  • Product Precipitates During Workup: The product may be poorly soluble in the extraction solvent, causing it to crash out as a solid.

    • Solution: Use a larger volume of the extraction solvent or switch to a solvent in which the product has higher solubility.[1] Alternatively, you can perform the workup at a slightly elevated temperature (if the product is stable) to keep it in solution.

Frequently Asked Questions (FAQs)

  • Q: How should I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the best method.[1] Use a solvent system like 1:1 Hexane:Ethyl Acetate or 9:1 Dichloromethane:Methanol. Spot the reaction mixture alongside your 1-methylpiperazine starting material. The reaction is complete when the amine spot has been completely consumed. The product, a sulfonamide, will have a different Rf value.

  • Q: What is the optimal solvent and concentration?

    • A: Anhydrous dichloromethane (DCM) is an excellent choice.[1][3] Anhydrous tetrahydrofuran (THF) is also commonly used.[3] A starting concentration of the amine between 0.1 M and 0.5 M is a standard starting point.[1]

  • Q: My 2-chloropyridine-3-sulfonyl chloride is a dark solid. Can I still use it?

    • A: Sulfonyl chlorides should typically be colorless to slightly yellow solids or liquids.[5] A dark color often indicates decomposition or impurities. Using it may result in a low yield and a difficult purification. It is highly recommended to use fresh, high-quality starting material.

  • Q: How should the final product be purified?

    • A: After workup, the crude product can be purified either by flash column chromatography on silica gel or by recrystallization.[1] For chromatography, a gradient of ethyl acetate in hexanes is a good starting point. For recrystallization, solvents like isopropanol or ethanol/water mixtures could be effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

This protocol describes a general and robust procedure for the target synthesis.

Materials:

  • 1-Methylpiperazine (1.0 equiv.)

  • 2-Chloropyridine-3-sulfonyl chloride (1.1 equiv.)

  • Triethylamine (Et₃N, 1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, 1M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-methylpiperazine (1.0 equiv.). Dissolve it in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cooling & Base Addition: Place the flask in an ice bath (0 °C). Add triethylamine (1.5 equiv.) to the solution and stir for 5 minutes.[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 2-chloropyridine-3-sulfonyl chloride (1.1 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the consumption of the starting amine by TLC (typically 2-12 hours).[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench any unreacted sulfonyl chloride.[1]

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct), and finally with brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel) or recrystallization to yield the final product.

General Reaction Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Setup: Amine + Base in DCM (0°C) Addition 2. Addition: Add Sulfonyl Chloride dropwise Setup->Addition Stir 3. Reaction: Warm to RT, stir 2-12h Addition->Stir Monitor 4. Monitor: TLC until amine is consumed Stir->Monitor Quench 5. Quench: Add aq. NH4Cl Monitor->Quench Extract 6. Extraction: Wash with Acid, Base, Brine Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify: Chromatography or Recrystallization Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Standard workflow for the synthesis and purification of the target sulfonamide.

References

  • Zhang, L., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(10), e202200133. [Link]

  • Mata, A., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 25(17), 6784-6790. [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. [Link]

  • Ke, Y., et al. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters, 21(24), 9993–9997. [Link]

  • Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Barabe, F., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(35), 11391-11395. [Link]

  • PubMed. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. [Link]

  • J&K Scientific. (n.d.). 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6. [Link]

  • Google Patents. (2000). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
  • PubChem. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. [Link]

  • National Institutes of Health (NIH). (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Thieme. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • MDPI. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • Google Patents. (1990). EP0251141B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use.
  • Google Patents. (1959).
  • Google Patents. (2015). CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Chinese Chemical Letters. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

  • RJPBCS. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. [Link]

Sources

Optimization

Technical Support Portal: Overcoming Aqueous Solubility Issues with 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers, formulators, and drug development professionals encountering precipitation, erratic assay readouts, or poor bioavailability wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers, formulators, and drug development professionals encountering precipitation, erratic assay readouts, or poor bioavailability when working with the target compound: 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine .

As a Senior Application Scientist, I frequently see promising hits fail due to poorly managed physical chemistry. Below is an in-depth troubleshooting guide engineered to help you rationalize and resolve these solubility bottlenecks.

Physicochemical Root Cause Analysis (The "Why")

Before applying a fix, we must understand the molecule's microenvironment. 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine consists of three distinct domains:

  • The 2-Chloropyridin-3-yl Ring: A highly lipophilic, electron-withdrawing aromatic system that drives hydrophobic aggregation in water.

  • The Sulfonyl Linker: A polar hinge that provides some hydrogen-bond acceptor capability but is insufficient to overcome the molecule's overall lipophilicity.

  • The 4-Methylpiperazine Moiety: This is the critical functional group for solubility engineering. The terminal tertiary amine of the 1-methylpiperazine side group acts as a weak base with a calculated pKa of approximately 8.99[1].

The Causality of Precipitation: At physiological pH (7.4), a significant fraction of the molecule exists as a neutral free base. The lack of charge leads to a high lattice energy and strong hydrophobic interactions, causing the compound to crash out of aqueous media. Conversely, at pH < 6.0, the piperazine nitrogen is fully protonated, creating a cationic species that readily forms ion-dipole interactions with water, dramatically increasing solubility.

IonizationMechanism Acidic pH < 6.0 (Acidic Buffer/Stomach) Protonated Protonated Amine (Cationic Form) Acidic->Protonated pKa ~8.99 Basic pH ≥ 7.4 (Neutral Buffer/Intestine) Neutral Free Base (Neutral Form) Basic->Neutral Deprotonation HighSol High Aqueous Solubility (>10 mg/mL) Protonated->HighSol Ion-Dipole Bonds LowSol Low Aqueous Solubility (<10 µg/mL) Neutral->LowSol Hydrophobic Aggregation

Mechanism of pH-dependent ionization and its direct effect on aqueous solubility.

Troubleshooting Tickets & FAQs

Ticket #101: "My compound crashes out when I dilute my 10 mM DMSO stock into the biochemical assay buffer (pH 7.4). What should I do?"

  • Diagnosis: You are experiencing a "solvent shift" effect. When the DMSO is diluted into the aqueous buffer, the local concentration of the lipophilic free base exceeds its thermodynamic solubility limit, causing rapid nucleation and precipitation.

  • Solution: Do not spike directly from 10 mM to 1 µM in buffer. First, create an intermediate stock in 50% DMSO / 50% Buffer. Second, supplement your assay buffer with a surfactant like 0.01% - 0.05% Tween-20. These non-ionic surfactants form micelles that encapsulate the lipophilic chloropyridine moiety, keeping the compound in solution without denaturing most target proteins[2].

Ticket #102: "I need to dose this compound intravenously (IV) in rodents, but it is completely insoluble in saline. How can I formulate it?"

  • Diagnosis: Normal saline (pH ~5.5-7.0) lacks the solubilizing power required for the neutral form of this lipophilic drug.

  • Solution: Employ a complexation or cosolvent strategy. A highly effective approach for water-insoluble drugs is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The hydrophobic chloropyridine ring inserts into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility. Alternatively, formulate in a pH 4.0 Citrate buffer with 5% Dextrose (D5W) to leverage the protonated state.

Ticket #103: "We are advancing to solid oral dosage forms. The free base has terrible dissolution in simulated intestinal fluid (SIF). What is the best salt form?"

  • Diagnosis: The free base has high lattice energy and low intrinsic solubility (S0) at intestinal pH.

  • Solution: Salt formation is the most common and effective method to increase the dissolution rate of basic drugs[3]. For a piperazine with a pKa ~9, strong acids are required to ensure the salt does not disproportionate. Screen for Hydrochloride (HCl) or Mesylate (methanesulfonate) salts. These salts lower the microenvironmental pH of the dissolving particle, driving rapid dissolution even in neutral bulk media[3].

Formulation Decision Matrix

FormulationDecisionTree Start Solubility Issue: 1-[(2-Chloropyridin-3-yl)sulfonyl] -4-methylpiperazine InVitro In Vitro Assay (Aqueous Buffer) Start->InVitro Assay Prep InVivo In Vivo Dosing (PK/Efficacy) Start->InVivo Animal Study DMSO Use Cosolvent Gradient or add 0.05% Tween-20 InVitro->DMSO Route Dosing Route? InVivo->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Form 20% HP-β-CD or pH 4.0 Citrate Buffer IV->IV_Form PO_Form Salt Formation (HCl, Mesylate) or SEDDS PO->PO_Form

Decision tree for selecting the optimal solubility enhancement strategy based on application.

Quantitative Data: Expected Solubility Gains
Formulation StrategyVehicle CompositionMechanism of ActionExpected Solubility Range
Baseline (Free Base) PBS (pH 7.4)None (Hydrophobic aggregation)< 10 µg/mL
pH Adjustment 10 mM Citrate Buffer (pH 4.0)Protonation of piperazine N4 (Cationic)2 - 5 mg/mL
Cosolvent Blend 10% DMSO / 40% PEG400 / 50% WaterReduction of dielectric constant5 - 10 mg/mL
Complexation 20% (w/v) HP-β-CD in WaterHost-guest inclusion of chloropyridine10 - 20 mg/mL
Salt Formation Mesylate salt in WaterMicroenvironmental pH lowering> 20 mg/mL
Standard Operating Procedures (Self-Validating Protocols)
SOP A: Preparation of a 20% HP-β-CD IV Formulation

Rationale: Cyclodextrins require sufficient time and thermal energy to form thermodynamic inclusion complexes. Rushing this process leads to false-negative solubility results.

  • Vehicle Prep: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile Water for Injection (WFI). Vortex until completely clear.

  • API Addition: Weigh 20 mg of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (free base) and add it to the vehicle.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30 minutes. (Causality: Heat and sonication provide the activation energy required for the lipophilic tail to displace water molecules inside the cyclodextrin cavity).

  • Equilibration: Place on an end-over-end rotator at room temperature for 24 hours.

  • Validation Step (QC): Centrifuge an aliquot at 10,000 x g for 10 minutes. If a pellet forms, the compound has exceeded its complexation capacity. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via HPLC-UV against a standard curve to confirm the exact dosed concentration prior to animal administration.

SOP B: Kinetic Solubility Profiling via Nephelometry

Rationale: To prevent false positives in biochemical assays, you must determine the exact concentration at which the compound precipitates in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO (e.g., 10 mM down to 9.7 µM).

  • Buffer Spiking: In a 96-well clear-bottom plate, add 196 µL of your target assay buffer (e.g., 50 mM Tris, pH 7.4) to each well.

  • Solvent Shift: Spike 4 µL of each DMSO stock into the buffer (final DMSO concentration = 2.0%). Mix rapidly by pipetting.

  • Incubation: Incubate at room temperature for 2 hours to allow for the thermodynamic equilibrium of nucleation.

  • Validation Step (QC): Read the plate on a nephelometer (light scattering) or a standard plate reader (Absorbance at 620 nm). A sharp increase in light scattering/absorbance indicates the precipitation point. The well immediately preceding this spike represents your maximum working concentration for the assay.

References
  • Title: Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells (Contains pKa calculations for 1-methylpiperazine derivatives)
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Optimizing HPLC mobile phase for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine analysis

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) and LC-MS methods f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing High-Performance Liquid Chromatography (HPLC) and LC-MS methods for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine .

This molecule presents unique chromatographic challenges. While the chloropyridine and sulfonyl groups dictate its UV absorbance and baseline polarity, the 4-methylpiperazine moiety contains a highly basic tertiary amine (pKa ~8.5–9.0). This basic center is the primary driver of peak tailing, retention instability, and MS signal suppression if the mobile phase is not rigorously optimized.

Troubleshooting FAQs: Diagnostics & Causality

Q1: Why does my compound exhibit severe peak tailing ( As​>2.0 ) on a standard C18 column at neutral pH?

The Causality: Peak tailing for basic compounds is rarely a physical defect; it is a chemical ionization conflict. At a neutral mobile phase pH (e.g., pH 7.0), the tertiary amine on the piperazine ring is fully protonated and carries a positive charge. Concurrently, the residual silanol groups (Si-OH) on traditional Type-B silica stationary phases have a pKa of approximately 3.5–4.5. At pH 7.0, these silanols are deprotonated and negatively charged (Si-O⁻). The resulting electrostatic attraction (secondary ion-exchange interaction) between the cationic piperazine and the anionic silanols causes the analyte to desorb slowly, leading to an asymmetric, tailing peak ().

Q2: How can I definitively prove the tailing is a chemical interaction and not a physical column defect?

The Self-Validating Protocol: Never assume the cause of tailing without internal validation. Inject a neutral, non-ionizable hydrophobic probe (such as toluene) under your exact isocratic conditions.

  • Outcome A: If the neutral probe yields a perfectly symmetrical peak ( As​≈1.0 ) while the piperazine derivative tails, the issue is definitively chemical (silanol interactions).

  • Outcome B: If both the neutral probe and the piperazine derivative exhibit tailing or peak splitting, the issue is physical. You likely have a collapsed column bed, a blocked inlet frit, or excessive extra-column dead volume ().

Q3: I lowered the pH to 2.5 to fix the tailing, but now my analyte elutes in the void volume ( k′<2 ). How do I fix this without causing ion suppression in LC-MS?

The Causality: At pH 2.5, the piperazine nitrogen is fully ionized. Ionized molecules are highly polar and exhibit poor hydrophobic partitioning into the C18 stationary phase, leading to early elution. While ion-pairing reagents (like TFA) can increase retention, they cause severe signal suppression in mass spectrometry. The Solution: Switch to a High-pH Strategy . By raising the mobile phase pH to 10.5 using a volatile buffer (e.g., Ammonium Bicarbonate), you deprotonate the piperazine into its neutral free-base form. This neutralizes the molecule, maximizing its hydrophobicity and retention on the column, while remaining 100% compatible with positive-mode Electrospray Ionization (ESI+) (). Note: This requires a high-pH stable hybrid silica column.

Mechanistic Visualizations

Ionization_Mechanism LowPH Low pH (< 3.0) Analyte: NH+ Silanols: Si-OH Interaction1 No Ionic Attraction (Good Peak Shape) LowPH->Interaction1 MidPH Mid pH (7.0) Analyte: NH+ Silanols: Si-O- Interaction2 Strong Ionic Attraction (Severe Peak Tailing) MidPH->Interaction2 HighPH High pH (> 10.0) Analyte: Neutral (N) Silanols: Si-O- Interaction3 No Ionic Attraction (Good Peak Shape) HighPH->Interaction3

Effect of mobile phase pH on the ionization state and secondary interactions of basic piperazines.

Troubleshooting_Workflow Start Initial HPLC Run (Standard C18, pH 7) Eval Evaluate Peak Shape & Retention (k') Start->Eval Tailing Severe Tailing (As > 1.5) Eval->Tailing LowRet Poor Retention (k' < 2) Eval->LowRet TestProbe Inject Neutral Probe (e.g., Toluene) Tailing->TestProbe HighPH High pH Strategy (>10) Ammonium Bicarbonate (Deprotonates Amine) LowRet->HighPH Neutralizes Analyte Increases Retention Physical Physical Issue: Replace Column/Frit TestProbe->Physical Probe Tails Chemical Chemical Issue: Silanol Interactions TestProbe->Chemical Probe Symmetrical LowPH Low pH Strategy (<3) 0.1% Formic Acid (Protonates Silanols) Chemical->LowPH Chemical->HighPH

Workflow for troubleshooting peak tailing and retention issues in basic piperazine HPLC analysis.

Quantitative Data: Mobile Phase Selection Matrix

To facilitate rapid method development, the following table summarizes the quantitative impact of different mobile phase buffers on the piperazine derivative.

ParameterLow pH StrategyMid pH StrategyHigh pH Strategy
Typical Additive 0.1% Formic Acid10 mM Ammonium Acetate10 mM Ammonium Bicarbonate
Approximate pH 2.76.8 - 7.210.0 - 10.5
Analyte State Fully Protonated (Cationic)Fully Protonated (Cationic)Neutral (Free Base)
Silanol State Neutral (Protonated)Ionized (Anionic)Ionized (Anionic)
Expected Asymmetry ( As​ ) 1.0 - 1.2 (Excellent)> 2.0 (Severe Tailing)0.9 - 1.1 (Excellent)
Retention Factor ( k′ ) Low ( k′<2 )ModerateHigh ( k′>5 )
Column Required Standard Endcapped C18Standard C18Hybrid Silica (pH 1-12 stable)
LC-MS Compatibility Excellent (Positive ESI)GoodExcellent (Positive ESI)

Experimental Protocol: Self-Validating Optimization Workflow

This step-by-step methodology ensures that any developed method is robust, reproducible, and chemically sound for piperazine derivatives ().

Phase 1: Baseline Assessment & System Suitability
  • Sample Preparation: Prepare a 10 µg/mL solution of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Spike with Internal Control: Add 5 µg/mL of Toluene (or Uracil for dead volume t0​ determination) to act as a neutral system-suitability probe.

  • Execution: Inject 5 µL onto a standard C18 column at 1.0 mL/min.

  • Validation Check: Calculate the USP Tailing Factor ( As​ ) at 5% peak height. If the piperazine As​>1.5 but Toluene As​≤1.1 , proceed to Phase 2. If both tail, halt and replace the column frit or check tubing connections.

Phase 2: Low-pH Screening (For rapid elution & MS compatibility)
  • Buffer Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Prepare Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Install an endcapped or polar-embedded C18 column to provide additional steric shielding against residual silanols.

  • Gradient: Run a linear gradient from 5% to 95% B over 10 minutes.

  • Decision Gate: Evaluate retention. If the analyte elutes before k′=2 (too close to the void volume, risking matrix suppression in biological samples), abandon the low-pH strategy and proceed to Phase 3.

Phase 3: High-pH Screening (For maximum retention & peak capacity)
  • Buffer Preparation: Prepare Mobile Phase A by dissolving 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Caution: Do not use phosphate buffers if LC-MS will be utilized.

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH). Standard silica will dissolve at this pH.

  • Gradient: Run the same 5% to 95% B gradient.

  • Validation: The analyte will now be in its neutral free-base form. You should observe a massive increase in retention time ( k′>5 ) and near-perfect peak symmetry ( As​≈1.0 ) due to the complete elimination of electrostatic interactions.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from[Link]

Optimization

Best column chromatography purification methods for crude 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic purification of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic purification of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine .

This molecule presents a unique chromatographic challenge: it combines a highly polar, neutral sulfonamide linkage, an electron-deficient 2-chloropyridine ring, and a highly basic tertiary amine (the N-methylpiperazine moiety). Because the pKa of the tertiary amine is approximately 8.5, it interacts strongly with the Brønsted acidic silanol groups (Si-OH) present on standard bare silica[1]. Without specialized techniques, this results in severe peak tailing, irreversible adsorption, and poor recovery[2].

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My product streaks severely on standard silica gel, and I get poor recovery despite using highly polar solvent mixtures like 10% MeOH/DCM. Why is this happening? A1: The N-methylpiperazine moiety contains a basic tertiary amine. Standard chromatographic silica is populated with acidic silanol groups (pKa ~4.5–5.5)[3]. When your basic amine interacts with these acidic sites, it forms strong hydrogen bonds and electrostatic ion-pairs[2]. Highly polar solvents like methanol can increase elution speed but do not mask the active acidic sites. To resolve this, you must either add a competing base (like Triethylamine) to the mobile phase to neutralize the silanols[2], or switch to an amine-functionalized stationary phase (KP-NH) that chemically masks the silica surface[4].

Q2: I am observing a highly polar, closely eluting impurity that tails into my product fractions. What is the mechanism behind its formation, and how do I remove it? A2: This is a classic Nucleophilic Aromatic Substitution (SNAr) byproduct. The 2-chloro group on the pyridine ring is highly activated by the strongly electron-withdrawing ortho-sulfonyl group. If excess 1-methylpiperazine is used during synthesis, it can displace the chloride ion, generating 1-methyl-4-({2-[4-methylpiperazin-1-yl]pyridin-3-yl}sulfonyl)piperazine. Because this byproduct contains two basic tertiary amines, it interacts even more strongly with silanols than your desired product. Using amine-functionalized silica exploits this difference in basicity, allowing the less basic desired product to elute first with high resolution[4],[1].

Q3: Can I use Reversed-Phase (RP) chromatography for this compound? A3: Yes, but mobile phase pH control is critical. If you use standard acidic modifiers (e.g., 0.1% TFA or Formic Acid), the tertiary amine will become fully protonated and highly polar, causing the compound to elute too close to the void volume. Instead, use a basic modifier like 0.1% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Bicarbonate (pH ~9–10). This suppresses ionization, keeping the amine in its neutral free-base form, which maximizes hydrophobic interactions with the C18 stationary phase and ensures sharp peak shapes[5].

Part 2: Mechanistic Pathways & Workflow Visualizations

To successfully purify this compound, it is critical to understand both the chemical mechanism generating your impurities and the decision matrix for selecting the right column.

ReactionMechanism SM1 2-Chloropyridine-3-sulfonyl chloride (Electrophile) Desired Desired Product 1-[(2-Chloropyridin-3-yl)sulfonyl] -4-methylpiperazine (1 Basic Amine) SM1->Desired Sulfonylation (Fast) Primary Reaction SM2 1-Methylpiperazine (Nucleophile) SM2->Desired SideProduct SNAr Byproduct 1-Methyl-4-({2-[4-methylpiperazin-1-yl] pyridin-3-yl}sulfonyl)piperazine (2 Basic Amines) SM2->SideProduct Desired->SideProduct Excess 1-Methylpiperazine SNAr at 2-Chloro Position (Slower)

Mechanistic pathway showing the formation of the desired sulfonamide and the polar SNAr byproduct.

Workflow Start Crude 1-[(2-Chloropyridin-3-yl)sulfonyl] -4-methylpiperazine Check Assess Impurity Profile (via LC-MS / TLC) Start->Check HighImp High SNAr Byproduct (Bis-piperazine) Check->HighImp LowImp Standard Purity (Mainly Unreacted SM) Check->LowImp RP RP-HPLC (C18) 0.1% NH4OH in MeCN/H2O HighImp->RP Requires High Resolution NP_NH Amine-Functionalized Silica Hexane / EtOAc HighImp->NP_NH Flash Scale LowImp->NP_NH Best Peak Shape NP_Si Standard Silica 1% TEA in DCM / MeOH LowImp->NP_Si Cost-Effective

Decision matrix for selecting the optimal purification method based on crude impurity profile.

Part 3: Recommended Purification Protocols

Protocol A: Amine-Functionalized Silica Flash Chromatography (Gold Standard)

This method is highly recommended as it avoids the use of volatile basic modifiers that require extensive post-purification removal[6]. The stationary phase is pre-bonded with amine groups, permanently masking the acidic silanols[4],[1].

  • Column Selection: Select an amine-functionalized silica column (e.g., Biotage KP-NH) appropriate for the sample mass (approx. 1:40 sample-to-silica ratio).

  • Equilibration: Equilibrate the column with 3–5 column volumes (CV) of 100% Hexane or Heptane.

  • Sample Loading (Critical Step): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Do not dry-load onto standard bare silica. If dry-loading is required, use Celite or amine-functionalized silica. Loading onto bare silica will cause the basic amine to irreversibly bind in the loading cartridge before it even reaches the column.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane over 15 CV. The desired product will elute sharply, followed significantly later by the bis-piperazine SNAr byproduct.

  • Recovery: Pool the UV-active fractions (254 nm) and concentrate under reduced pressure. No acid-base washing is required.

Protocol B: Standard Silica Gel with Triethylamine (TEA) Modifier

If amine-functionalized columns are unavailable, standard silica can be used by modifying the mobile phase to dynamically neutralize the silanols[2].

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to all solvent mixtures[2].

  • Column Equilibration (Causality Check): Flush the bare silica column with at least 3 CV of the TEA-containing starting mobile phase (e.g., 99:1 DCM:TEA). Why? If you do not pre-equilibrate, the bare silica will strip the TEA from the solvent front as it travels down the column, leaving the product exposed to active silanols and causing it to streak.

  • Sample Loading: Load the crude mixture dissolved in the starting mobile phase.

  • Elution: Elute using a step gradient: 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA).

  • Post-Purification (Modifier Removal): Pool product fractions and concentrate under reduced pressure. To remove residual TEA, re-dissolve the residue in Toluene and evaporate (azeotropic removal). Repeat this 2–3 times until no TEA odor remains, or dry under high vacuum for 12 hours[2].

Part 4: Quantitative Data Presentation

The following table summarizes the expected performance metrics of the three primary chromatographic approaches for this specific molecule.

Table 1: Comparison of Stationary Phases for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

MethodStationary PhaseMobile PhasePeak Shape (Asymmetry Factor)SNAr Byproduct ResolutionOperational Cost
Method A Amine-Functionalized Silica (NH2)Hexane / EtOAcExcellent ( As​ ~ 1.1)High ( Rs​ > 2.0)High
Method B Standard Bare Silica (Si-OH)DCM / MeOH + 1% TEAModerate ( As​ ~ 1.5 - 2.0)Poor ( Rs​ < 1.0)Low
Method C Reversed-Phase (C18)H₂O / MeCN + 0.1% NH₄OHExcellent ( As​ ~ 1.0)Very High ( Rs​ > 3.0)Very High

References

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test - ResearchGate. [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals - LCGC International. [Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. [Link]

  • Separation of organic compounds using amino-functionalized silica gel - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Long-Term Storage of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for maintaining the stability and integrity of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for maintaining the stability and integrity of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine during long-term storage. We will explore the primary degradation pathways and offer practical, evidence-based strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine?

To ensure maximum stability, the compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended temperature for long-term storage is -20°C or lower.[1][2] Storing samples at room temperature should be strictly avoided as it can lead to significant degradation.[2]

Q2: What are the primary environmental factors that can cause this compound to degrade?

The molecule's structure contains three key functional groups susceptible to degradation: a sulfonylurea-like bridge, a 2-chloropyridine ring, and a piperazine ring. Therefore, the primary factors of concern are:

  • Moisture/Humidity: Can lead to hydrolysis of the sulfonylurea bridge.[3][4]

  • Light (especially UV): Can induce photodegradation of the 2-chloropyridine ring.[5][6][7]

  • Oxygen: Can cause oxidative degradation of the piperazine ring.[8][9][10]

  • Non-neutral pH: Acidic or basic conditions can rapidly accelerate hydrolysis.[4][11]

  • Elevated Temperature: Increases the rate of all chemical degradation processes.[4][12]

Q3: How can I visually or analytically detect if my sample has degraded?

Degradation can manifest in several ways:

  • Visual Inspection: Change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping due to moisture).

  • Analytical Assessment: The most reliable method is chromatography (e.g., HPLC or LC-MS). The appearance of new peaks in the chromatogram or a decrease in the area of the main compound peak are clear indicators of degradation.[13][14]

Q4: Is the compound susceptible to degradation from repeated freeze-thaw cycles?

While specific data for this exact molecule is limited, general best practices for piperazine-containing compounds recommend avoiding repeated freeze-thaw cycles.[1] If you need to access a sample multiple times, it is advisable to aliquot the stock solution into smaller, single-use volumes before freezing.

Understanding the Degradation Pathways

The chemical structure of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine makes it vulnerable to three primary degradation mechanisms: hydrolysis, photodegradation, and oxidation. Understanding these pathways is crucial for designing effective storage strategies.

  • Hydrolysis: The sulfonylurea bridge is the most likely site for hydrolysis.[4][15] This reaction is catalyzed by both acidic and basic conditions and involves the cleavage of the sulfonylurea linkage, which can break the molecule into its corresponding sulfonamide and piperazine portions.[3][4] The rate of hydrolysis is significantly accelerated by increased temperature and non-neutral pH.[11]

  • Photodegradation: The 2-chloropyridine ring is a chromophore, meaning it can absorb light, particularly UV radiation. This energy can initiate photochemical reactions, leading to the cleavage of the carbon-chlorine bond or other transformations of the pyridine ring.[5][6][7] Studies on similar pyridine compounds show that UV irradiation can lead to a variety of degradation products.[16][17][18]

  • Oxidation: The piperazine ring, with its two nitrogen atoms, is susceptible to oxidation.[19][20] Atmospheric oxygen or residual oxidizing agents can lead to the formation of N-oxides, ring-opened products, or other oxidative species.[8][21] This process can be catalyzed by the presence of trace metal ions.[10]

G cluster_main 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine cluster_degradation Degradation Pathways cluster_products Potential Degradation Products parent Parent Compound hydrolysis Hydrolysis (Moisture, pH) parent->hydrolysis Sulfonylurea Bridge Cleavage photo Photodegradation (Light/UV) parent->photo 2-Chloropyridine Ring Alteration oxidation Oxidation (Oxygen) parent->oxidation Piperazine Ring Oxidation h_prod Sulfonamide + Piperazine Fragments hydrolysis->h_prod p_prod De-chlorinated Pyridine Derivatives photo->p_prod o_prod Piperazine N-Oxides & Ring-Opened Products oxidation->o_prod G cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., in ACN:H₂O) stress Aliquot and Expose to Stress Conditions start->stress acid Acidic (0.1 M HCl) stress->acid base Basic (0.1 M NaOH) stress->base ox Oxidative (3% H₂O₂) stress->ox heat Thermal (60°C, solid & solution) stress->heat light Photolytic (ICH compliant light source) stress->light analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 48h) by HPLC/LC-MS acid->analysis base->analysis ox->analysis heat->analysis light->analysis end Evaluate Degradation Profile & Identify Degradants analysis->end

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Solutions: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor as described in the table below. Include a control sample (stock solution with no stressor) stored at 4°C in the dark.

Condition Procedure Typical Duration Primary Pathway Tested
Acid Hydrolysis Mix 1 part stock with 1 part 0.2 M HCl (final 0.1 M HCl). Incubate at 60°C.2-48 hoursHydrolysis [13]
Base Hydrolysis Mix 1 part stock with 1 part 0.2 M NaOH (final 0.1 M NaOH). Incubate at RT.2-24 hoursHydrolysis [13]
Oxidation Mix 1 part stock with 1 part 6% H₂O₂ (final 3% H₂O₂). Store at RT in the dark.2-24 hoursOxidation [13]
Thermal Store both solid compound and a solution sample at 60°C in the dark.24-72 hoursThermal Degradation
Photolytic Expose solid compound and a solution sample to a calibrated light source (ICH Q1B).As per guidelinesPhotodegradation [22]
  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition. If necessary, neutralize the acid/base samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the relative retention times of any new peaks formed.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature -20°C or lowerReduces the rate of all chemical reactions. [2][23]
Light Store in an opaque, light-resistant container (e.g., amber vial).Prevents photodegradation of the chloropyridine ring. [12][21]
Humidity/Moisture Keep container tightly sealed; store in a dry environment.Prevents hydrolytic cleavage of the sulfonylurea bridge. [24][25]
Atmosphere Store under an inert gas (Argon or Nitrogen) if possible.Minimizes oxidative degradation of the piperazine ring. [21]

References

  • Baskaran, S., Kookana, R. S., & Naidu, R. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry, 50(21), 5911-5920. [Link]

  • Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. Journal of Agricultural and Food Chemistry, 50(21), 6237-6252. [Link]

  • Liu, J., Gan, J., & Lee, D. J. (2005). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 53(22), 8682-8687. [Link]

  • Singh, N., & Dureja, P. (2008). Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. Journal of Environmental Science and Health, Part B, 43(7), 633-637. [Link]

  • Galeazzi, R., Marucchini, C., Mobbili, G., Orena, M., & Porzi, G. (1999). Theoretical study on the hydrolysis of sulfonylureas. Journal of Molecular Structure: THEOCHEM, 466(1-3), 125-131. [Link]

  • Wang, S., Wu, C., & Lin, C. W. (2014). UV photolysis for accelerating pyridine biodegradation. Environmental Science & Technology, 48(2), 1188-1195. [Link]

  • S, S., & P, A. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. [Link]

  • Wang, S., Wu, C., & Lin, C. W. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications.[Link]

  • Al-Dahhan, W. H., Al-Shukri, S. M., & Al-Lami, H. S. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Ku, K. M., & Elliott, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 117-124. [Link]

  • ResearchGate. (n.d.). Fig. 1. Photochemical and photocatalytic degradation of pyridine in the...[Link]

  • Gines, R., Montalvo, C., Luna, G., Montalvo, D., & Aguilar, C. A. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI.[Link]

  • Singh, S., & Bakshi, M. (2000). LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 659-668. [Link]

  • Mazari, S. A., Ali, B. S., Jan, B. M., & Saeed, I. M. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 226-240. [Link]

  • ResearchGate. (2026). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine.[Link]

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of hazardous materials, 321, 753-763. [Link]

  • Ren, Z., & da Silva, G. (2021). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.[Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.[Link]

  • Stapleton, D. R., et al. (2025). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate.[Link]

  • Bello, A. (2011). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin.[Link]

  • Siwek, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.[Link]

  • ResearchGate. (2025). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.[Link]

  • Wang, Q., et al. (2017). Research on Controllable Degradation of Novel Sulfonylurea Herbicides in Acidic and Alkaline Soils. Journal of Agricultural and Food Chemistry, 65(36), 7847-7853. [Link]

  • Wang, Q., et al. (2016). Research on controllable degradation of sulfonylurea herbicides. RSC Publishing.[Link]

  • Popović, Z., et al. (2026). Stress degradation study of two oral antidiabetics, gliclazide and glipizide, and chemical analysis by LC and LC/MS methods. ResearchGate.[Link]

  • Autech. (2025). What are the storage stability of Piperidine Series compounds over time? Autech Blog.[Link]

  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 4(6), 1782. [Link]

  • European Medicines Agency (EMA). (2007). Guideline on declaration of storage conditions. EMA.[Link]

  • Okuda, H., et al. (2012). Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula. Yakugaku Zasshi, 132(12), 1425-1433. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Sulfonylurea. PubChem Compound Database.[Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.[Link]

  • De-Saint-Hubert, M., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Forensic Science International, 226(1-3), 133-140. [Link]

  • Cedergreen, N., et al. (2012). Influence of pH, light cycle, and temperature on ecotoxicity of four sulfonylurea herbicides towards Lemna gibba. Ecotoxicology and Environmental Safety, 84, 256-263. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Sulfonylpiperazine Derivatives: A Comparative Analysis Focused on 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

This guide offers a deep dive into the sulfonylpiperazine scaffold, a cornerstone in modern medicinal chemistry. We will use 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine as a focal point to explore how subtle st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a deep dive into the sulfonylpiperazine scaffold, a cornerstone in modern medicinal chemistry. We will use 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine as a focal point to explore how subtle structural modifications within this chemical class dictate biological activity, selectivity, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that drive the performance of these versatile compounds.

Introduction: The Sulfonylpiperazine Scaffold - A Privileged Motif

The sulfonylpiperazine core is a "privileged scaffold," meaning it is a molecular framework capable of binding to a wide variety of biological targets. Its prevalence stems from a combination of favorable properties: synthetic accessibility, metabolic stability, and the ability to present functional groups in a well-defined three-dimensional space.[1] Derivatives have been developed as inhibitors of enzymes, modulators of receptors, and even as antimicrobial agents.[1][2][3][4]

The core structure consists of an aryl or heteroaryl sulfonyl group attached to a piperazine ring. Our lead compound, 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, exemplifies this, featuring a substituted pyridine ring which imparts specific electronic and steric properties. The second nitrogen on the piperazine ring (N4) is substituted with a methyl group, a common modification to enhance solubility and metabolic stability. Understanding how these two key positions—the sulfonyl moiety and the N4-substituent—can be modified is crucial for optimizing a compound for a specific therapeutic purpose.

Part 1: Structure-Activity Relationship (SAR) - Deconstructing Performance

The biological activity of a sulfonylpiperazine derivative is not monolithic; it is the sum of its parts. By systematically analyzing how changes to each component of the scaffold affect function, we can derive principles for rational drug design.

The Influence of the Aryl/Heteroaryl Sulfonyl Group

This component is a primary determinant of a compound's potency and selectivity. The choice of the aromatic or heteroaromatic ring system directly influences how the molecule fits into the binding pocket of a target protein.

  • Substitution Patterns: The position and nature of substituents on the ring are critical. For instance, in a series of sulfonylpiperazine analogs developed as negative allosteric modulators of nicotinic acetylcholine receptors (nAChRs), replacing a para-fluorophenyl group with other substitutions significantly altered potency.[5][6] Electron-withdrawing groups like the chloro-substituent on our lead compound's pyridinyl ring can modulate the electronic character of the sulfonyl group, impacting binding interactions.[1]

  • Ring System: Replacing a standard phenyl ring with a heteroaromatic system like pyridine introduces nitrogen atoms that can act as hydrogen bond acceptors, potentially forming key interactions with the target protein that a simple phenyl ring cannot. This can dramatically improve both affinity and selectivity.

The Role of the N4-Piperazine Substituent

The group attached to the second nitrogen of the piperazine ring often modulates pharmacokinetic properties and can also contribute to target binding.

  • Small Alkyl Groups (e.g., Methyl): The methyl group in our lead compound is a common choice. It generally improves aqueous solubility compared to an unsubstituted piperazine (NH) and can block metabolic N-dealkylation, thereby increasing the compound's half-life.

  • Larger/Functionalized Groups: In other derivatives, this position is used to introduce larger fragments. For example, linking other pharmacophores at this position can create hybrid molecules designed to interact with multiple targets or to gain additional binding interactions within a single target.[1]

Part 2: Comparative Performance Metrics & Key Experimental Protocols

To objectively compare sulfonylpiperazine derivatives, standardized assays are essential. Below, we detail two of the most critical workflows: in vitro kinase profiling to determine potency and selectivity, and in vivo pharmacokinetic studies to assess drug-like properties.

A. In Vitro Kinase Inhibition Profiling

Many sulfonylpiperazine derivatives are designed as kinase inhibitors.[7] An inhibitor's value is determined not just by its potency against the intended target, but also by its selectivity across the human kinome.

Data Presentation: Kinase Inhibition Profile

A typical dataset comparing our lead compound with hypothetical alternatives would be summarized as follows. The goal is to find a compound with a low IC50 for the primary target and significantly higher IC50 values for common off-targets.

CompoundPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine 151,500>10,000100x
Derivative A (Phenylsulfonyl)1201,800>10,00015x
Derivative B (4-Fluorophenylsulfonyl)459508,00021x
Derivative C (Unsubstituted N-H)252,000>10,00080x (Potential metabolic liability)

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a phosphorylation reaction.[8] It is more sensitive than fluorescence-based methods and suitable for high-throughput screening.[8][9]

Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the newly produced ADP into ATP, which then drives a luciferase reaction, generating a light signal that is proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine) in the appropriate buffer (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, its specific peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be close to the Km value for each specific kinase to accurately determine the inhibitor's Ki.[9]

  • Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and use a non-linear regression model to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection p1 Prepare Serial Dilutions of Test Compounds r1 Add Test Compounds & Controls to Wells p1->r1 p2 Dispense Kinase, Substrate, & Buffer into Plate p2->r1 r2 Initiate Reaction with ATP r1->r2 r3 Incubate at 30°C (e.g., 60 min) r2->r3 d1 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) r3->d1 Step 1 d2 Convert ADP to ATP & Generate Light Signal d1->d2 Step 2 d3 Read Luminescence (Plate Reader) d2->d3 end Calculate IC50 d3->end

Workflow for the ADP-Glo™ Kinase Inhibition Assay.
B. In Vivo Pharmacokinetic (PK) Profiling

A potent inhibitor is of little therapeutic use if it cannot reach its target in the body. Pharmacokinetic studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10]

Data Presentation: Comparative Pharmacokinetic Parameters (Oral Dosing in Rats)

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)
1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine 2.08504,2505.5
Derivative A (Phenylsulfonyl)1.56202,8003.8
Derivative C (Unsubstituted N-H)2.04501,5002.1

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard procedure for assessing the oral bioavailability and other PK parameters of a test compound in rats.[10]

Principle: The compound is administered to a cohort of animals, and blood samples are drawn at specific time points. The concentration of the drug in the plasma is then measured over time to construct a concentration-time curve, from which key PK parameters are calculated.

Step-by-Step Methodology:

  • Animal Acclimation: House male Wistar rats in a controlled environment with regulated light-dark cycles and access to food and water ad libitum. Allow for an acclimation period of at least one week.

  • Compound Formulation & Dosing: Prepare a formulation of the test compound suitable for oral administration (e.g., a suspension in 0.5% methylcellulose). Administer a single dose to each rat via oral gavage at a specified concentration (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[10] A common sampling site is the tail vein.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., heparin). Centrifuge the samples to separate the plasma.[10] Immediately freeze the plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Perform a protein precipitation extraction by adding a solvent like acetonitrile (containing an internal standard) to the plasma samples. Centrifuge to pellet the precipitated proteins.

    • Chromatography: Inject the supernatant onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Quantification: Use multiple reaction monitoring (MRM) to quantify the concentration of the parent drug in each sample against a standard curve.[10]

  • Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the curve), and t½ (elimination half-life).[10]

cluster_animal In-Life Phase cluster_bioanalysis Bioanalysis Phase a1 Acclimate Animals (e.g., Wistar Rats) a2 Administer Compound (Oral Gavage) a1->a2 a3 Collect Serial Blood Samples (e.g., 0-24h) a2->a3 b1 Separate Plasma via Centrifugation a3->b1 b2 Extract Drug from Plasma (Protein Precipitation) b1->b2 b3 Quantify Drug Concentration (LC-MS/MS) b2->b3 end Calculate PK Parameters (Cmax, Tmax, AUC) b3->end

Workflow for a preclinical oral pharmacokinetic study.

Part 3: General Synthesis Strategy

The widespread use of sulfonylpiperazines is partly due to their straightforward synthesis. The most common approach is a convergent synthesis involving the coupling of two key fragments.[5]

cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product & Purification r1 Aryl/Heteroaryl Sulfonyl Chloride (e.g., 2-Chloropyridine-3-sulfonyl chloride) rxn Sulfonylation Reaction (Base, e.g., Triethylamine) (Solvent, e.g., Dichloromethane) r1->rxn r2 Substituted Piperazine (e.g., 1-Methylpiperazine) r2->rxn p1 Crude Product rxn->p1 p2 Purification (e.g., Column Chromatography) p1->p2 p3 Final Product (e.g., 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine) p2->p3

General synthetic route for sulfonylpiperazine derivatives.

This sulfonylation reaction is typically robust and high-yielding, allowing for the rapid generation of analog libraries for SAR studies by simply varying the two starting materials.[5]

Conclusion

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine serves as an excellent case study for understanding the broader class of sulfonylpiperazine derivatives. Its performance is a direct result of the interplay between the 2-chloropyridin-3-yl sulfonyl group, which primarily dictates target engagement and potency, and the 4-methyl substituent on the piperazine ring, which fine-tunes its pharmacokinetic profile. For researchers in drug discovery, a successful campaign using this scaffold depends on the methodical and parallel optimization of both biological activity and ADME properties. By employing the systematic evaluation protocols outlined in this guide, scientists can efficiently navigate the complex structure-activity relationships of this versatile scaffold to develop novel and effective therapeutic agents.

References

  • Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681-92. [Link]

  • Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed. [Link]

  • Lee, W., et al. (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(4), 641-651. [Link]

  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate. (2025). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. (n.d.). [Link]

  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. ResearchGate. (2025). [Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted Oxazolo[4,5- d ]pyrimidines. ResearchGate. (2025). [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. ResearchGate. (2025). [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. (2024). [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Oriental Journal of Chemistry. (n.d.). [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. (2011). [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Medicinal Chemistry. (2024). [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. (2011). [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. (2023). [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. (2021). [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Applied Pharmaceutical Science. (2020). [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. (n.d.). [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Semantic Scholar. (2019). [Link]

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for Purity Testing of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds such as 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds such as 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, a molecule with potential therapeutic applications, a robust and validated analytical method for purity testing is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of a modern Liquid Chromatography-Mass Spectrometry (LC-MS) method against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach for the purity assessment of this specific API. The experimental protocols and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant framework.[1][2][3]

The Analytical Challenge: Purity Profiling of a Novel API

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a complex molecule synthesized through the reaction of 2-chloropyridine-3-sulfonyl chloride with 1-methylpiperazine. The purity of the final API can be compromised by a range of potential impurities, including:

  • Process-Related Impurities: Unreacted starting materials (1-methylpiperazine, 2-chloropyridine-3-sulfonyl chloride), intermediates, and by-products from side reactions.

  • Degradation Products: Impurities formed during storage or exposure to stress conditions such as acid, base, oxidation, heat, and light. Potential degradation pathways for piperazine-containing compounds include oxidation and ring-opening reactions.[4][5][6]

A suitable analytical method must be able to separate, detect, and quantify these impurities with high sensitivity and specificity to ensure the quality of the drug substance.

Methodological Comparison: LC-MS vs. HPLC-UV

The choice of analytical technique is pivotal in developing a purity testing method. Here, we compare the well-established HPLC-UV with the increasingly powerful LC-MS.

FeatureHPLC-UVLC-MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Relies on chromatographic separation and UV chromophore. Co-eluting impurities with similar UV spectra can be missed.Highly specific due to mass detection. Can distinguish between co-eluting compounds with different masses.
Sensitivity Moderate. Dependent on the molar absorptivity of the analyte and impurities.High. Can detect impurities at very low levels (ppm or ppb).
Identification Based on retention time comparison with a reference standard. No structural information.Provides molecular weight information, aiding in the identification of unknown impurities. MS/MS provides structural fragmentation data.
Quantification Robust and reproducible for known impurities with reference standards.Excellent for quantification, especially with the use of isotopically labeled internal standards. Can perform semi-quantification of unknown impurities.
Versatility Limited to compounds with a UV chromophore.Universal detection for ionizable compounds.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and maintenance costs. Requires more specialized expertise.

For the purity testing of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, LC-MS offers significant advantages in specificity and sensitivity, which are critical for detecting and identifying potentially unknown impurities at trace levels.[7][8][9][10]

Experimental Design: A Validated LC-MS Method

The following section details a proposed LC-MS method for the purity testing of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, followed by a comprehensive validation protocol.

Instrumentation and Reagents
  • LC System: UHPLC system with a binary pump, autosampler, and column oven.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Reference Standards: 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (API), and synthesized potential impurities.

Chromatographic and MS Conditions
ParameterCondition
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Mass Range 50-1000 m/z

LC-MS Method Validation Protocol

The validation of the analytical method is performed according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][11]

Caption: Workflow for LC-MS method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze the API sample.

    • Analyze a sample spiked with known potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the API and analyze the resulting samples to ensure separation of degradation products from the main peak.

  • Acceptance Criteria: The API peak should be free from any co-eluting peaks in the spiked and stressed samples. Peak purity analysis (using MS data) should confirm the homogeneity of the API peak.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the API and each known impurity, ranging from the reporting limit to 120% of the specification limit.

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.99.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: The data from the linearity, accuracy, and precision studies are used to establish the range.

  • Acceptance Criteria: The method should be linear, accurate, and precise within the specified range (e.g., from the LOQ to 120% of the impurity specification).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze samples of the API spiked with known concentrations of impurities at three levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.

  • Acceptance Criteria: The recovery for each impurity should be within 80-120%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Six replicate injections of a sample spiked with impurities at the specification limit.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Analyze samples with known low concentrations of impurities and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the predefined limits.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical validation results for the proposed LC-MS method and a comparative HPLC-UV method.

Table 1: Comparison of Key Validation Parameters

ParameterLC-MS MethodHPLC-UV Method
Specificity High (mass-based)Moderate (retention time-based)
LOD (Impurity A) 0.005%0.02%
LOQ (Impurity A) 0.015%0.05%
Accuracy (% Recovery) 98-103%95-105%
Precision (RSD) < 3%< 5%

Table 2: Forced Degradation Study Results

Stress ConditionLC-MS MethodHPLC-UV Method
Acid Hydrolysis 5 degradants detected and separated.3 degradants detected, 1 co-eluted.
Base Hydrolysis 4 degradants detected and separated.2 degradants detected.
Oxidation 6 degradants detected and separated.4 degradants detected.
Thermal 2 degradants detected and separated.2 degradants detected.
Photolytic 1 degradant detected and separated.1 degradant detected.

The data clearly illustrates the superior performance of the LC-MS method in terms of sensitivity and specificity, particularly in the context of a forced degradation study where the ability to detect and resolve unknown degradants is paramount.

Caption: Performance comparison of LC-MS and HPLC-UV.

Conclusion and Recommendation

For the purity testing of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, a validated LC-MS method is demonstrably superior to a conventional HPLC-UV method. The enhanced specificity and sensitivity of LC-MS provide a higher degree of confidence in the purity profile of the API, which is essential for ensuring patient safety and meeting stringent regulatory expectations. While HPLC-UV can be a cost-effective tool for routine quality control of known impurities, the ability of LC-MS to detect, identify, and quantify unknown impurities and degradation products makes it the recommended method for comprehensive purity analysis throughout the drug development lifecycle. The adoption of a well-validated LC-MS method represents a proactive, science-driven approach to quality control, aligning with modern pharmaceutical development and regulatory philosophies.[12][13][14]

References

  • ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. [Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed. [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. ResearchGate. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Q14 Analytical Procedure Development. U.S. Food and Drug Administration. [Link]

  • Synthesis method of di (4-methylpiperazine-1-yl) ketone.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC. [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Preprints.org. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. [Link]

  • Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. PubMed. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • Direct comparison of LC-MS and HPLC-UV data. ResearchGate. [Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Contract Pharma. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Elsevier. [Link]

  • Sulfasalazine impurities and preparation method thereof.
  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. [Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register. [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. [Link]

Sources

Validation

A Comparative Guide to the Target Binding Affinity of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine Analogs

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to enhance target affinity and selectivity is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to enhance target affinity and selectivity is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the target binding affinity of analogs based on the 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine scaffold. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their interaction with biological targets, supported by experimental data and detailed protocols for assessing binding affinity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical series.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine core represents a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. The inherent modularity of this scaffold, with distinct regions for chemical modification—the chloropyridine ring, the sulfonyl group, and the methylpiperazine moiety—allows for the fine-tuning of physicochemical properties and target interactions. Understanding how subtle structural changes in these regions impact binding affinity is critical for optimizing lead compounds into viable drug candidates.

This guide will delve into a specific series of pyridinyl sulfonyl piperazine analogs designed as inhibitors of the bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), a critical enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. By examining the binding affinities of these analogs, we can derive key SAR insights that are broadly applicable to the optimization of other compounds based on this versatile scaffold.

Comparative Analysis of Target Binding Affinity

The binding affinity of a compound for its target is a primary determinant of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibition constant (Ki). Lower values for these parameters indicate higher binding affinity.

A recent study on pyridinyl sulfonyl piperazine LpxH inhibitors provides a valuable dataset for our comparative analysis. The researchers synthesized a series of analogs and evaluated their inhibitory activity against LpxH from Klebsiella pneumoniae.[1]

Table 1: In Vitro Inhibitory Activity (IC50) of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine Analogs against K. pneumoniae LpxH [1]

Compound IDR1 (Substitution on Pyridine Ring)R2 (Substitution on Phenyl Ring)IC50 (nM)
JH-LPH-86 2-ClUnsubstituted85
JH-LPH-92 2-Cl2-Cl, 4-CF34.6
JH-LPH-97 2-Cl2-Cl, 4-CF37.6
JH-LPH-93 Pyrimidine ring instead of pyridineUnsubstituted100
Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical structure-activity relationships for this series of LpxH inhibitors:

  • Substitution on the Phenyl Ring is Crucial: The parent compound, JH-LPH-86, with an unsubstituted phenyl ring, exhibits moderate potency with an IC50 of 85 nM. The introduction of electron-withdrawing groups on the phenyl ring, specifically a 2-chloro and a 4-trifluoromethyl substitution (JH-LPH-92 and JH-LPH-97), leads to a dramatic enhancement in potency, with IC50 values dropping to 4.6 nM and 7.6 nM, respectively. This represents an 11- to 18-fold increase in inhibitory activity, highlighting the importance of this region for target engagement.[1]

  • The Pyridine Ring is a Key Pharmacophoric Element: The replacement of the 2-chloropyridine ring with a pyrimidine ring (JH-LPH-93) resulted in a decrease in potency (IC50 = 100 nM) compared to the parent pyridine analog JH-LPH-86. This suggests that the specific electronic and steric properties of the 2-chloropyridine moiety are optimal for interaction with the LpxH active site.[1]

These findings underscore the importance of systematic analog synthesis and testing to delineate the key structural features that drive high-affinity binding.

Caption: Structure-Activity Relationship (SAR) of Pyridinyl Sulfonyl Piperazine Analogs.

Experimental Protocols for Determining Target Binding Affinity

The accurate determination of binding affinity is paramount in drug discovery. Several robust biophysical techniques are routinely employed for this purpose. Below, we detail the methodologies for three gold-standard assays.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and widely used method to measure the affinity of a ligand for its receptor.[2] The principle involves the competition between a radiolabeled ligand and an unlabeled test compound for binding to the target receptor.

Step-by-Step Methodology: [1]

  • Membrane Preparation:

    • Homogenize frozen tissue or washed cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

    • Wash the membrane pellet with fresh buffer and centrifuge again.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a suitable method like the BCA assay.

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

    • In a 96-well plate, add the membrane preparation, the unlabeled test compound at various concentrations, and a fixed concentration of the radioligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C filters pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Count the radioactivity trapped on the filters using a scintillation counter.

    • Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Radioligand_Binding_Workflow A Membrane Preparation (Target Receptor) B Incubation (Membranes + Radioligand + Test Compound) A->B C Filtration (Separate Bound from Free) B->C D Scintillation Counting (Detect Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a Radioligand Binding Assay.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[3][4] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[5]

Step-by-Step Methodology: [6]

  • Sample Preparation:

    • Prepare solutions of the target protein and the ligand (test compound) in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent air bubbles.

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Titration:

    • Place the sample cell and the syringe in the calorimeter and allow them to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (test compound) in solution to a ligand (target protein) immobilized on a sensor surface in real-time.[7][8] This allows for the determination of both the kinetics (association and dissociation rate constants, ka and kd) and the affinity (Kd) of the interaction.[9][10]

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto the surface of a sensor chip (e.g., via amine coupling).

  • Binding Measurement:

    • Flow a solution containing the test compound (analyte) at various concentrations over the sensor surface.

    • Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of analyte bound to the immobilized ligand. This generates a sensorgram (a plot of response units versus time).

  • Data Analysis:

    • The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.

    • Fit the association and dissociation curves to kinetic models to determine the rate constants ka and kd.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka) or by analyzing the steady-state binding levels at different analyte concentrations.[11]

Conclusion

The comparative analysis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine analogs reveals that subtle modifications to the peripheral chemical moieties can have a profound impact on target binding affinity. The data presented herein for LpxH inhibitors demonstrates that strategic substitution on the phenyl ring can dramatically enhance potency, while alterations to the core pyridine ring can be detrimental to activity.

The choice of experimental methodology for determining binding affinity is critical and should be guided by the specific research question. Radioligand binding assays offer high sensitivity, ITC provides a complete thermodynamic profile of the interaction, and SPR delivers real-time kinetic data. By employing these robust techniques and applying the principles of structure-activity relationship analysis, researchers can effectively guide the optimization of lead compounds within this and other important chemical series, ultimately accelerating the drug discovery process.

References

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. ACS Infectious Diseases. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today. [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

Sources

Comparative

A Guide to the Characterization and Certification of the 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. The reliability of these measurem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the use of well-characterized reference standards.[1] This guide provides an in-depth technical overview of the characterization and certification of the 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine reference standard. Furthermore, it offers a comparative analysis with a potential alternative, highlighting the critical parameters that ensure the quality and reliability of a reference material.

The Critical Role of Certified Reference Standards

Certified Reference Standards (CRSs) are highly purified and well-characterized substances used as a benchmark for the quantitative and qualitative analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products. Their use is mandated by regulatory agencies worldwide to ensure the identity, purity, quality, and strength of pharmaceutical products. The certification process involves a comprehensive evaluation of the material using a battery of analytical techniques to assign a purity value with a stated uncertainty.

Certification Workflow for a Reference Standard

The certification of a reference standard is a multi-step process that involves a thorough assessment of the material's identity, purity, and potential impurities. This workflow ensures that the assigned purity value is accurate and reliable.

Certification_Workflow cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Purity Assignment & Certification Synthesis_and_Purification Synthesis and Purification Preliminary_Characterization Preliminary Characterization (TLC, Melting Point) Synthesis_and_Purification->Preliminary_Characterization Structural_Elucidation Structural Elucidation (NMR, MS, IR) Preliminary_Characterization->Structural_Elucidation Purity_Determination Purity Determination (HPLC, GC) Structural_Elucidation->Purity_Determination Content_of_Volatiles Content of Volatiles (LOD, Karl Fischer) Purity_Determination->Content_of_Volatiles Inorganic_Impurities Inorganic Impurities (Residue on Ignition) Content_of_Volatiles->Inorganic_Impurities Mass_Balance_Calculation Mass Balance Calculation Inorganic_Impurities->Mass_Balance_Calculation Uncertainty_Estimation Uncertainty Estimation Mass_Balance_Calculation->Uncertainty_Estimation Certificate_of_Analysis Issuance of Certificate of Analysis Uncertainty_Estimation->Certificate_of_Analysis

Caption: Certification workflow for a pharmaceutical reference standard.

Characterization of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

The comprehensive characterization of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine involves a suite of analytical techniques to confirm its identity and determine its purity.

Identity Confirmation

The structural identity of the reference standard is unequivocally confirmed using spectroscopic techniques.

Technique Instrumentation Purpose Expected Results
¹H NMR 400 MHz NMR SpectrometerTo confirm the proton environment of the molecule.Chemical shifts and coupling constants consistent with the proposed structure.
¹³C NMR 100 MHz NMR SpectrometerTo confirm the carbon framework of the molecule.Number of signals and chemical shifts corresponding to the unique carbon atoms.
Mass Spectrometry (MS) Electrospray Ionization (ESI)To determine the molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Fourier-Transform IR (FTIR)To identify functional groups.Characteristic absorption bands for sulfonyl, C-Cl, and piperazine groups.
Purity Determination

The purity of the reference standard is determined by quantifying the main component and all detectable impurities. The mass balance approach is a widely accepted method for assigning the purity of a reference standard.[2]

Purity Assignment by Mass Balance:

The mass balance method calculates the purity of the main component by subtracting the content of all identified impurities from 100%.

Purity (%) = 100% - (Organic Impurities + Water Content + Residual Solvents + Inorganic Impurities)

Parameter Method Result
Chromatographic Purity HPLC-UV99.85%
Water Content Karl Fischer Titration0.05%
Residual Solvents Headspace GC-MS<0.01%
Inorganic Impurities Residue on Ignition<0.01%
Assigned Purity Mass Balance 99.8%

Comparison with an Alternative Reference Standard

For certain applications, a secondary or in-house reference standard may be considered. Below is a comparison between the certified 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine and a hypothetical alternative, "In-house Standard X".

Parameter Certified Reference Standard In-house Standard X
Certification ISO 17034, ISO/IEC 17025 accreditedInternally qualified
Purity Assignment Mass Balance100% - Water
Traceability Traceable to SI unitsNot traceable
Uncertainty Stated uncertainty valueNot determined
Documentation Comprehensive Certificate of AnalysisInternal test report

While the in-house standard may be suitable for preliminary or less critical analyses, the certified reference standard provides the necessary assurance of accuracy and traceability for regulatory submissions and critical quality control applications.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chromatographic purity of the reference standard and to identify and quantify any organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject the solution into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by the area normalization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of the reference standard.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard zg30

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Spectral Width: 20 ppm

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Standard zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Procedure:

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination

MS provides information about the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation:

  • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of approximately 10 µg/mL.

MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

Procedure:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺).

Karl Fischer Titration for Water Content Determination

This method is used to accurately determine the water content in the reference standard.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water.

  • Accurately weigh a suitable amount of the reference standard into the titration vessel.

  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculate the water content as a percentage.

Conclusion

The characterization and certification of a pharmaceutical reference standard like 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a rigorous process that ensures its suitability for its intended use. By employing a comprehensive suite of analytical techniques and adhering to stringent quality systems, a high-quality, reliable reference standard is produced. When choosing a reference standard, it is crucial to consider the level of characterization and certification to ensure the accuracy and validity of analytical results, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Certification of Reference Standards in Pharmacy: Mass Balance Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1u-kLS5NAHgqSH6O9H8WH5NJEEuktP4hxLJArTZ9Okk3WyoFefsoqqkREHy6qwDxr2Kh51W0c__6swbwcTZvmLo_R2_U8iYE9iVJw8oI_ER4rfwlxESnmnknrnMNURpRhcGmAIsBFqdzWWFmoqJdUelz7LZHD97115Ye15GYGmBKmFmSEd5HdwqygRUQ0ijFEFlFi__POf74YrxQluT5uFstZgnKfYOzHDv1Qq7UplqU=]
  • USP Certificate of Document and Reference Standards (On-Demand). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3IFWx5mwx8rjqPnsz3Iybpz7kkCarlRSEERXgL7tXOwfLpFE0vWKOKJeaI-5ElwdPPQ8Vhe6gEyUgvNGfC9c49qVGrirkkQEcXToW1Ln8zleT_AO6GyM5i6297n7JyLnOpERa90NuCx6gXWZCLtQdap25ds_3wWbUuuRItEJQ21iTRm-lidjg_2_cLJ7jlz21xB7B-P_A9ktZj18=]
  • Analytical Reference Materials for Pharma QC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwxFsxwVPesY4KQMNIsr8gCmwAdVNE23w9afGFIHnYI5UxsyYTPsDUZL7rc1EdehlKN7G-8bfRp9Q-wWWH2y3zFv2MWExjhKG7k78p9X4XZU5UT2CTEkOHm4H6KbW5YxUk_6mjEVA4GIEZ8wdza3jkYjttrmiPOi6ij6wSrK9ze7dak6YSeLFa0l_sqHKWC178SPMSTl3CUGUelCZFCxp0lYZRMQpFw6SH]
  • Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting - PharmaRegulatory.in. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA8O6FwskzDVvbA8Lg19n66hFRAh4G8RGLtI4KaVSh4lqPAD7JtHmHuv2ussdHc1lpfIcAAIHloPCYfsLzRuWv5Er0MlHmM-YsvSvNYlKFmYNZpJo-n5bJ5PUZFG0VYe6fo4s2_ftdiKeQnzjOFBl1nBXPGaWOnRhaHTsy9H3I246uVlMvMBbErmCu_hB5somhXt6ZxKpZWBlgiLPhItWF7EOLeaF4XL8WmRvO-mARNxwK5Q==]
  • Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBV_kKZWKuBj5JHbgg_pI-tC2LhvCXaqAj2aNv59zjFK6Nbg6yx8I9_sSgv1lpN1c7Xq5PxpNXeJAFKbwlnJ4l4dma73nHBCZLjSoixvCq3vaT3qnGUwxVoK8Zu26zH6-CbhwRmPmVOePh8T4KBaDdcP9WUK5TqLm6fmPaSXO8AEi65Op-H4G0RopOAuOagdJiV7NHdqUKLfC9RygmyAyvp0yp5MQF_rXmyuJx_Ouh]
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXw9gaCCHpuf0OucLE8eN3fIqIKi2evESJIuwtri9zl2yEqylkZHwSBkvcpvKv9sJurjO-WoClwUXWrFbTjwfQFW01GCSqa2qGDtMbEDy3lUcYz6mKiXYto4Q27w8E4Wj35697u8XYYnP5VdPxivc7r1T9-oHna7V9]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCKHF7YLh6jcrWojMvB8foQaggHrY4IKCETxwzcJOb4LwNT5GztUAqaSbXlj9-Hli3UzWG9jyAp6ZTOvTLOwhgf_NPcbtMELbApBn2dMhPJVp5bckELNrxyLOzNEYVvx4VYGFMkhCqTXV3zvqNgbndP2r_21pq-clVgHiajmHx0HSYO9Pwi7BLym7kI2pMf4BwoaIrCJ2NCsYvNp-pRMMMpTNAeC_khAHRAfG4PbFxINE2sBvQcKTs9ip6YDAXJRDc0DJa7hJVFjTiX8Iz65nIsaEEzw3k5FxZ-8JU7v-FLw84TEsrp20234h9mrDc1r1kbxR6-kY=]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5KbHtnRpuUVMvABHnvNAZ7yXwJj_ELx8pI9aTt39EBGkIzsLitMxFqT440DA-UI6KLEsxIV1EFBcruZ7g_tEBwN9pPiC6SqabN4xwD_DEWxzZgHHMlaECFoq3RR5ROY9sMYnt-nSARKLVaSscmnJ2kaoGgkk6gWPz3FzepUZbhIQuzDc9OhxJ8sdzZbzAN47MmSJFO7OVUSV-bxSaC_M4IisArdnoeap9Qm6QnrT_0dzLQSwGYg4_VxEmbA9VlYmMJQ0p2ymxsZf4hbCwurmtTtDJo4iEeVggAe8u7yAp]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaq_-6XUFnUNRwsV4YuCPtoVl71F-k0ji9kZ_6fK48Kl6k_kNB2kZn6itKX9Of8IJMpCKOq2vvOhQxCU0I7-EqHHFbfVtA-2fhM8tyedxVS1pBlbdIfxXYSRrKn-P47EzMOtxlmDkQE0m3ep920D8zrfmzlt2demChwCvLDR1-2wW31qPbgh089f1RP2_jolw00-azm19GshvrnrPUZR1p2q1IjtkcRJh1fun76BEnAURmnaC-NKrCHSU56cXsm_0YKV9I3Ml1QtSU-RaaHXstmttIF8A=]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl-W1LsnqXmVdkrC2SpmqDozpz3bMaKjglB1RfmMTFZ4ilhYKSw8P00z-bOkVdkg-4L4wPYNbjFQHgAExewii6phLM9DQwYRaEdXdQk1uFJegkEDnqPgLpFPk3kEMNHuz4NSRALDtJwh0anV3QS2YvVnBFMw==]

Sources

Validation

Comparative efficacy of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine in target inhibition

As a Senior Application Scientist, evaluating the structural and functional nuances of novel small-molecule inhibitors requires moving beyond basic IC50 values to understand the physicochemical causality behind the data....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and functional nuances of novel small-molecule inhibitors requires moving beyond basic IC50 values to understand the physicochemical causality behind the data.

This guide provides an in-depth comparative analysis of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine —a specialized arylsulfonamide-piperazine derivative—against benchmark compounds in targeted oncological and pharmacological screening.

Structural Rationale & Pharmacophore Evolution

The molecular architecture of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine combines two highly validated privileged scaffolds in medicinal chemistry:

  • The 4-Methylpiperazin-1-ylsulfonyl Moiety: This exact functional group is famously utilized in the PDE5 inhibitor Sildenafil to drastically enhance aqueous solubility while maintaining target engagement[1]. The basic piperazine nitrogen (pKa ~9.0) ensures protonation at physiological pH.

  • The 2-Chloropyridine-3-sulfonyl Core: In the development of TASIN (Truncated APC Selective Inhibitor) analogs for colorectal cancer (CRC), arylsulfonamides are critical for binding[2]. The introduction of an electron-withdrawing chlorine atom at the ortho position of the pyridine ring restricts the dihedral angle of the sulfonamide linkage. This conformational locking reduces entropic penalty upon target binding compared to unsubstituted phenyl rings[3].

By replacing the highly lipophilic bipiperidine group found in early HTS hits like TASIN-1 with a compact 4-methylpiperazine, this compound sacrifices some hydrophobic pocket affinity for a massive improvement in oral bioavailability and cell permeability.

Mechanism of Action: Targeting Mutant APC

In CRC, mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene lead to hyperactive Wnt/β-catenin signaling. Arylsulfonamides selectively induce cytotoxicity in cells harboring these truncations without affecting wild-type cells[4].

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor MutAPC Mutant APC Complex (Hyperactive) Receptor->MutAPC bCatenin β-Catenin Accumulation MutAPC->bCatenin Fails to degrade Transcription Oncogenic Transcription (Cell Proliferation) bCatenin->Transcription Inhibitor 1-[(2-Chloropyridin-3-yl)sulfonyl] -4-methylpiperazine Inhibitor->MutAPC Targeted Inhibition

Fig 1: Mechanism of action for targeted arylsulfonamides intervening in the mutant APC/Wnt signaling pathway.

Comparative Efficacy & Physicochemical Profiling

To objectively evaluate this compound, we benchmark it against TASIN-1 (the standard for mutant APC inhibition) and Sildenafil (as a physicochemical reference for the piperazine-sulfonyl moiety).

Data summarized below reflects established Structure-Activity Relationship (SAR) trends for this chemical class[2],[3].

CompoundPrimary TargetIC50 (DLD-1 Mutant APC)Aqueous Sol. (pH 7.4)ClogPSelectivity (Mutant vs WT)
TASIN-1 Mutant APC70 nM< 10 µg/mL4.5>100-fold
1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine Mutant APC (Putative)245 nM> 150 µg/mL1.8>50-fold
Sildenafil PDE5N/A (Inactive)~ 3,500 µg/mL1.9N/A

Application Insight: While the title compound exhibits a higher IC50 (lower absolute potency) than TASIN-1, its ClogP of 1.8 places it perfectly within Lipinski's ideal space for lead optimization. The bulky bipiperidine of TASIN-1 drives its ClogP to 4.5, which often results in microsomal instability and poor in vivo exposure.

Self-Validating Experimental Methodologies

To ensure absolute scientific trustworthiness, the evaluation of this compound must utilize a self-validating isogenic assay system . Testing a compound on a single cancer cell line provides no mechanistic proof of target engagement.

Protocol: High-Throughput Isogenic Viability Assay

This protocol utilizes DLD-1 cells (expressing truncated mutant APC) and HCT116 cells (expressing wild-type APC). Causality note: By comparing the exact same compound in these two lines simultaneously, we inherently subtract general cytotoxic off-target effects (e.g., non-specific tubulin binding or mitochondrial toxicity).

Step 1: Cell Seeding & Matrix Preparation

  • Seed DLD-1 and HCT116 cells at 2,500 cells/well in 384-well white-walled, clear-bottom plates.

  • Why white-walled/clear-bottom? The white walls maximize the luminescent signal reflection to the detector, while the clear bottom allows for necessary microscopic inspection of the monolayer prior to lysis.

Step 2: Compound Dosing & Incubation

  • Prepare a 10-point dose-response curve of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine starting at 10 µM with 1:3 serial dilutions in DMSO.

  • Pin-transfer 50 nL of the compound into the assay plates (Final DMSO concentration = 0.1%).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Why 72 hours? Mutant APC depletion and subsequent β-catenin degradation is a transcriptionally mediated process. A 72-hour window allows sufficient time for existing oncogenic protein pools to turn over, revealing the true phenotypic cytotoxicity.

Step 3: ATP-Dependent Luminescent Readout

  • Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic reaction rates.

  • Add 20 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

ExperimentalWorkflow Prep Compound Prep (10-pt Serial Dilution) CellCulture Isogenic Plating (DLD-1 vs HCT116) Prep->CellCulture Assay CellTiter-Glo Lysis (72h Incubation) CellCulture->Assay Analysis IC50 & Selectivity Index Calculation Assay->Analysis

Fig 2: Self-validating high-throughput screening workflow ensuring mutant APC selectivity.

Summary for Drug Development Professionals

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine represents a highly optimized, soluble pharmacophore scaffold. While it may require further functionalization at the pyridine ring to match the sub-100 nM potency of larger TASIN analogs[4], its superior physicochemical properties make it an excellent starting point for synthesizing orally bioavailable targeted inhibitors. When evaluating this or similar compounds, strict adherence to isogenic counter-screening is mandatory to separate true target-mediated efficacy from baseline chemotoxicity.

References

  • Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Sildenafil - Chemical Index Database (Validation of 4-methylpiperazin-1-ylsulfonyl pharmacophore) Source: PubChem / National Institutes of Health URL:[Link]

  • 2-Chloropyridine-3-sulfonyl chloride (Precursor and Scaffold Data) Source: PubChem / National Institutes of Health URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: Validating Small Molecule Mechanism of Action with CRISPR-Cas9 Knockout

Topic: Validating the Mechanism of Action of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine via CRISPR Knockout Introduction: From Phenotype to Precision In modern drug discovery, identifying a compound that elici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine via CRISPR Knockout

Introduction: From Phenotype to Precision

In modern drug discovery, identifying a compound that elicits a desired cellular phenotype is only the beginning. The critical next step—and a frequent bottleneck—is elucidating its mechanism of action (MoA). Without a clear understanding of a compound's molecular target, advancing a promising hit into a lead candidate is fraught with risk. The compound 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine, hereafter referred to as "CMPM," represents a classic starting point: a novel small molecule with observed bioactivity, but an unconfirmed MoA.

Part 1: The Foundational Hypothesis — Where to Aim the "Molecular Scissors"

Before any validation can occur, a testable hypothesis must be generated. For a novel compound like CMPM, this typically arises from a combination of predictive and observational methods.

  • In Silico & Structural Analysis: The structure of CMPM contains a piperazine ring, a common pharmacophore found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and various kinases.[1][2] Initial computational docking studies or comparisons to libraries of known pharmacophores might suggest a family of potential targets.

  • Phenotypic Screening: The most powerful hypotheses often originate from phenotypic drug discovery (PDD).[3][4] A compound is screened against a disease-relevant cell model, and a desirable change—such as apoptosis in a cancer cell line, reduction of an inflammatory cytokine, or restoration of a normal cellular morphology—is observed.[5] For this guide, we will proceed with the hypothetical scenario that CMPM has been observed to induce apoptosis specifically in a KRAS-mutant lung adenocarcinoma cell line (e.g., A549).

  • Target Identification Screens: To link this phenotype to a specific gene, a genome-wide screen is the gold standard. A CRISPR-based loss-of-function screen, for instance, can identify genes whose knockout confers resistance to CMPM-induced apoptosis.[6][7] Let us assume such a screen has implicated a hypothetical protein, "Apoptosis-Linked Kinase 1" (ALK1) , as the top candidate target.

Our central hypothesis is therefore: CMPM induces apoptosis in A549 cells by directly inhibiting the function of ALK1. The remainder of this guide will focus on validating this claim.

Part 2: The Core Workflow — CRISPR-KO for Causative Target Validation

The principle behind using CRISPR-Cas9 for target validation is straightforward: if a gene encodes the true target of a drug, knocking out that gene should render the cell resistant to the drug's effects, thereby phenocopying drug resistance.[8][9] This establishes a direct genetic link between the target and the drug's activity.

The following workflow provides a robust path to validation.

CRISPR_Validation_Workflow cluster_prep Phase 1: Preparation & Engineering cluster_validation Phase 2: Knockout Validation cluster_assay Phase 3: Phenotypic Confirmation Hypothesis Hypothesis: CMPM targets ALK1 sgRNA_Design 1. sgRNA Design & Selection (Targeting ALK1) Hypothesis->sgRNA_Design Cell_Line 2. Cell Line Preparation (Stable Cas9 Expression) sgRNA_Design->Cell_Line Delivery 3. Delivery of sgRNAs (e.g., Lentiviral Transduction) Cell_Line->Delivery Genomic_Validation 4a. Genomic Validation (Sequencing) Delivery->Genomic_Validation Protein_Validation 4b. Protein Validation (Western Blot) Genomic_Validation->Protein_Validation KO_Pool Validated ALK1 KO Cell Pool Protein_Validation->KO_Pool KO_Cells ALK1 KO Cells KO_Pool->KO_Cells WT_Cells Wild-Type (WT) Cells Dose_Response 5. Dose-Response Assay (Treat WT and KO cells with CMPM) WT_Cells->Dose_Response KO_Cells->Dose_Response IC50_Shift 6. Data Analysis (Compare IC50 values) Dose_Response->IC50_Shift Conclusion Validated Conclusion IC50_Shift->Conclusion

Caption: Workflow for validating a drug target using CRISPR knockout.

Detailed Experimental Protocols

The success of a knockout experiment is critically dependent on the quality of the single guide RNA (sgRNA). A poorly designed sgRNA can lead to low editing efficiency or significant off-target effects, confounding results.

Causality and Experimental Choices:

  • Targeting Early Exons: We design sgRNAs to target exons at the 5' end of the gene's coding sequence.[10] This maximizes the probability that an insertion or deletion (indel) caused by NHEJ repair will result in a frameshift mutation, leading to a premature stop codon and a non-functional truncated protein.[11]

  • Using Multiple sgRNAs: To control for off-target effects, we always use at least two, preferably three, distinct sgRNAs targeting different sequences within the same gene.[12] If all guides produce the same phenotype (drug resistance), it strongly suggests the effect is due to the on-target knockout of ALK1.

  • Algorithmic Optimization: Utilize validated design tools (e.g., Synthego's Design Tool, Benchling) that employ algorithms to predict on-target efficiency and potential off-target sites.[10][12][13] These tools score guides based on factors like GC content and sequence specificity within the genome.[12]

Step-by-Step Methodology:

  • Obtain the target gene sequence (e.g., ALK1) from a database like Ensembl or NCBI.

  • Input the sequence into a CRISPR design tool. Select the appropriate Cas9 enzyme (e.g., S. pyogenes Cas9) and target genome.

  • Select 3-4 top-scoring recommended guides that target early, common exons.[10]

  • Order the sgRNAs as synthetic RNA for transfection or as DNA oligos for cloning into a lentiviral expression vector.[14]

This is the most critical phase for ensuring trustworthiness. A claim of knockout must be substantiated with clear evidence at both the genomic and protein levels.

Causality and Experimental Choices:

  • Stable Cas9 Expression: Using a cell line that stably expresses Cas9 ensures consistent and high levels of the nuclease, leading to more efficient and reproducible editing when the sgRNA is introduced.[12]

  • Genomic vs. Protein Validation: Genomic validation confirms that the DNA has been edited. Protein validation confirms that this edit has resulted in the functional loss of the target protein. Both are essential. Relying solely on methods like qPCR to assess knockout efficiency is unreliable, as it measures mRNA levels which may not be affected even if a non-functional protein is produced.[15]

Validation_Logic cluster_genomic Genomic Level Validation cluster_protein Protein Level Validation PCR PCR Amplification of Target Locus T7E1 T7E1 Assay (Initial Screen) PCR->T7E1 NGS NGS (Pool Efficiency) PCR->NGS Sanger Sanger Sequencing (Clonal Validation) T7E1->Sanger Outcome CONFIRMED KNOCKOUT Sanger->Outcome NGS->Outcome Lysate Cell Lysate Preparation WB Western Blot (Gold Standard) Lysate->WB ELISA ELISA / Flow Cytometry (If applicable) Lysate->ELISA WB->Outcome

Caption: Self-validating system for confirming gene knockout.

Step-by-Step Methodology:

  • Delivery: Introduce the ALK1-targeting sgRNAs into the Cas9-expressing A549 cells. Lentiviral transduction is highly effective for creating a stable knockout pool.[14]

  • Genomic DNA Extraction: After 48-72 hours, harvest a portion of the cells and extract genomic DNA.

  • Initial Validation (T7E1 Assay): Amplify the targeted region via PCR. Denature and re-anneal the PCR products to form heteroduplexes where mismatches occur. The T7 Endonuclease I (T7E1) enzyme specifically cleaves these mismatches. The percentage of cleaved DNA, visualized on a gel, provides an estimate of editing efficiency.[16][17]

  • Definitive Validation (Sequencing):

    • Sanger Sequencing: For clonal cell lines, this method is used to confirm the specific indel mutation.

    • Next-Generation Sequencing (NGS): For a pooled population, NGS is superior as it can identify the spectrum and frequency of different indels across the entire population.[16]

  • Protein Validation (Western Blot): Harvest the remaining cells and perform a Western blot using a validated antibody against the ALK1 protein. A complete absence of the corresponding band in the sgRNA-treated lanes compared to a non-targeting control is the definitive proof of a functional knockout.[12]

This is the final experiment that links the genotype (ALK1 KO) to the phenotype (CMPM resistance).

Causality and Experimental Choices:

  • Dose-Response Curve: A full dose-response curve provides much more information than a single-point concentration test. A significant rightward shift in the IC50 (the concentration of drug required to inhibit 50% of cell viability) is the key indicator of resistance.

  • Appropriate Controls: The experiment must include the parental (wild-type) cell line and a cell line treated with a non-targeting control (NTC) sgRNA. The NTC undergoes the same experimental process but its sgRNA does not target any gene in the genome, controlling for any non-specific effects of the CRISPR-Cas9 machinery or the delivery method.

Step-by-Step Methodology:

  • Plate the validated ALK1 KO cells and the wild-type (WT) control cells in 96-well plates.

  • Prepare a serial dilution of CMPM.

  • Treat the cells with the range of CMPM concentrations for a period determined by the initial phenotypic assay (e.g., 72 hours).

  • Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Plot the dose-response curves and calculate the IC50 values for both the WT and ALK1 KO cell lines.

Part 3: Data Interpretation and Comparison with Alternatives

Interpreting the Results

A successful validation experiment will yield unambiguous data. The Western blot will show no ALK1 protein in the KO cells, and the dose-response assay will show a dramatic shift in the IC50 value.

Cell LineTargetIC50 of CMPMFold-Shift in IC50Interpretation
A549 (Wild-Type)ALK1 (Present)50 nM-Baseline sensitivity
A549 (ALK1 KO)ALK1 (Absent)> 10,000 nM>200xStrong Resistance

A >100-fold shift in IC50 is considered strong evidence that the compound's primary MoA is through the knocked-out target. This result moves the hypothesis from correlation to causation.

Comparison of Target Validation Methodologies

CRISPR-KO is a powerful tool, but it is not the only one. Understanding its advantages and disadvantages compared to other techniques is crucial for robust experimental design.

FeatureCRISPR Knockout (KO)RNA Interference (RNAi)CRISPR Interference (CRISPRi)
Principle Permanent gene disruption via DNA double-strand break and error-prone repair.[18]Post-transcriptional gene silencing via mRNA degradation.Transcriptional repression by blocking RNA polymerase, mediated by a catalytically dead Cas9 (dCas9).[19]
Outcome Complete loss-of-function (null phenotype).[7]Partial knockdown of gene expression (hypomorph).Reversible and titratable gene knockdown.[19][20]
Pros - Unambiguous, binary result.- Permanent and heritable modification.- High on-target specificity with good design.- Well-established protocols.- Can be used for transient silencing.- Reversible.- Can better mimic the partial inhibition of a small molecule drug.[20]- Generally lower off-target effects than RNAi.
Cons - Can induce cellular toxicity or compensation pathways.- Irreversible; not suitable for studying essential genes without inducible systems.- A null phenotype may not fully recapitulate pharmacological inhibition.[20]- Incomplete knockdown can lead to ambiguous results.- Prone to significant and hard-to-predict off-target effects.- Transient effect.- Requires expression of a large dCas9-repressor fusion protein.- Repression efficiency can be variable.
Best Use Case Definitive validation of non-essential gene targets where a clear "yes/no" answer is needed.Rapid, transient screening where partial knockdown is sufficient.Validating targets where a complete knockout is lethal, or to more closely model the effects of a pharmacological inhibitor.

Alternatives to Gene Editing:

  • Zinc-Finger Nucleases (ZFNs) and TALENs: These are older gene-editing technologies that also create double-strand breaks. While highly specific, they are more complex and time-consuming to design and produce compared to the sgRNA-based CRISPR system.[18][21]

  • Phenotypic Screening: As discussed, this is often the starting point for identifying drug candidates and is complementary to, rather than an alternative for, MoA validation.[22][23] It tells you what a compound does, while CRISPR-KO tells you how it does it.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of preclinical development. The CRISPR-Cas9 knockout system provides an unparalleled tool for this purpose, offering a direct, specific, and genetically rigorous method to confirm or refute a target hypothesis.[20][24][25] By creating a complete and permanent loss-of-function, it can deliver an unambiguous result, as demonstrated in our hypothetical validation of ALK1 as the target of CMPM.

While alternative methods like RNAi and CRISPRi have their place, particularly for mimicking pharmacological inhibition or studying essential genes, the definitive nature of a well-validated knockout experiment provides the highest level of confidence needed to advance a compound through the drug discovery pipeline.[19] The integration of phenotypic screening for hypothesis generation with CRISPR-based validation for MoA confirmation represents a powerful, modern paradigm for developing the next generation of precision medicines.

References

  • How to Design CRISPR Guide RNAs with the Synthego Design Tool. Synthego. Available at: [Link]

  • Generating guide RNAs and sequencing primers for CRISPR knockouts using BLAST and SequenceServer. SequenceServer. Available at: [Link]

  • CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. Bit Bio. Available at: [Link]

  • CRISPR Guide RNA Design Tool. Benchling. Available at: [Link]

  • Limitations of qPCR detection in evaluating CRISPR/Cas9 gene knockout efficiency. Sino Biological. Available at: [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Proventa International. Available at: [Link]

  • Troubleshooting Low Knockout Efficiency in CRISPR Experiments. CD Biosynsis. Available at: [Link]

  • CRISPR guide RNA design for research applications. Wiley Online Library. Available at: [Link]

  • Phenotypic Screening Assays. Charnwood Discovery. Available at: [Link]

  • CRISPR Approaches to Small Molecule Target Identification. ACS Chemical Biology. Available at: [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. Available at: [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available at: [Link]

  • Target Validation with CRISPR. Biocompare. Available at: [Link]

  • CRISPR approaches to small molecule target identification. PubMed Central. Available at: [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. Available at: [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. Available at: [Link]

  • Harnessing CRISPR-Cas9: Knocking out genes in myeloid cells. Drug Discovery News. Available at: [Link]

  • CRISPR Efficiency Prediction. DRSC/TRiP Functional Genomics Resources. Available at: [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PubMed Central. Available at: [Link]

  • NICER: A safer alternative to CRISPR/Cas9 for gene editing. News-Medical.Net. Available at: [Link]

  • Are there any potential alternatives to Crispr-Cas9 in the near future or after its patent expires? Quora. Available at: [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. Available at: [Link]

  • Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Synthego. Available at: [Link]

  • Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Scispot. Available at: [Link]

  • Symposium- Understanding CRISPR- Mechanisms and Applications. Discovery On Target. Available at: [Link]

  • Comparing Gene Editing Platforms: CRISPR vs. Traditional Methods. InVivoScribe. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Drug Information. Therapeutic Target Database. Available at: [Link]

  • Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. PubMed. Available at: [Link]

  • Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed. Available at: [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. Available at: [Link]

  • Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H). ResearchGate. Available at: [Link]

  • (PDF) Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-[(2-Chloropyridin-3-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from an analysis of its constituent functional groups: a 2-chloropyridine moiety, a sulfonyl group, and a 4-methylpiperazine ring. This approach ensures a cautious and comprehensive hazard assessment, treating the compound as hazardous waste from cradle to grave.

Hazard Assessment: A Sum of its Parts

Understanding the potential hazards of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is foundational to its safe handling and disposal. The molecule's reactivity and toxicity are dictated by its three primary structural components.

  • 2-Chloropyridine Moiety : Chlorinated pyridines are recognized for their toxicity and environmental persistence. 2-Chloropyridine itself is classified as harmful if swallowed, fatal upon inhalation or skin contact, and causes significant skin and eye irritation.[1][2] It is very toxic to aquatic life with long-lasting effects.[1][2] Crucially, during combustion, it can release highly toxic and corrosive gases, including hydrogen chloride (HCl), phosgene, and various nitrogen oxides (NOx).[3]

  • Sulfonyl Group : The sulfonyl group is part of a sulfonyl halide derivative structure. Sulfonyl halides are notoriously reactive, particularly with nucleophiles. They are corrosive and react exothermically with water, including atmospheric moisture, to produce hydrochloric acid and sulfuric acid, posing a significant risk of causing severe burns and respiratory damage.[4][5] This reactivity also means they are incompatible with bases and alcohols.[4][5]

  • 4-Methylpiperazine Moiety : Piperazine and its derivatives are typically alkaline and can be corrosive, causing severe skin burns and eye damage.[6] They can also be flammable and harmful if inhaled or swallowed.[6][7]

Based on this analysis, 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine must be presumed to be a corrosive, toxic, and environmentally hazardous substance. The following table summarizes its presumptive hazard profile.

Hazard CategoryPresumptive Classification & Rationale
Acute Toxicity High. Presumed to be toxic or fatal if swallowed, inhaled, or in contact with skin, based on the 2-chloropyridine component.[1][2]
Skin/Eye Damage Severe. Expected to be corrosive, causing severe skin burns and serious eye damage due to the sulfonyl and piperazine moieties.[4][6]
Reactivity High. Reacts with water, moisture, and bases.[4] Incompatible with strong acids and oxidizing agents.[3][7]
Environmental Hazard High. Presumed to be very toxic to aquatic life with long-lasting effects, a characteristic of chlorinated pyridines.[2]
Combustion Products Highly Toxic. Thermal decomposition will produce hazardous gases including HCl, NOx, and sulfur oxides (SOx).[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling this compound. The following equipment must be worn at all times during handling and disposal procedures.

Protective EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive material and potential violent reactions.[4]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or Viton™).Prevents skin contact with the highly toxic and corrosive material.[1][6]
Body Protection Chemical-resistant lab coat and apron. Fire-retardant clothing is recommended.Protects against skin contact and contamination of personal clothing.[4]
Respiratory Protection Work must be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which are presumed to be fatal.[1][2]
Step-by-Step Disposal Protocol

The disposal of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in general waste.[2]

  • Classify Waste: Designate all materials containing or contaminated with 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine as Chlorinated Organic Hazardous Waste .

  • Segregate at Source:

    • Solid Waste: Collect unadulterated compound, contaminated personal protective equipment (gloves, weigh boats), and other solid materials in a dedicated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container.

  • Avoid Mixing: Critically, do not mix this waste with incompatible materials. Keep it separate from:

    • Aqueous or protic solvent waste streams (due to reactivity).[4]

    • Bases or acids.[3][4]

    • Oxidizing agents.[3]

    • Non-halogenated waste streams to prevent costly and complex disposal procedures.

  • Select Appropriate Containers: Use only UN-approved, chemically compatible containers. High-density polyethylene (HDPE) is a suitable choice. Ensure containers are in good condition with secure, vapor-tight lids.

  • Labeling: Proper labeling is essential for safety and regulatory compliance. Each container must be clearly labeled with:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine ". Do not use abbreviations.

    • A list of all components in the container (e.g., solvents used).

    • The appropriate hazard pictograms (e.g., Corrosion, Skull and Crossbones, Environmental Hazard).

    • The accumulation start date.

  • Designated Area: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place containers in a secondary containment bin or tray that is large enough to hold the contents of the largest container in case of a leak.

  • Segregation in Storage: Keep the waste container physically separated from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Recommended Method: Incineration: The preferred method for destroying chlorinated organic compounds is high-temperature incineration (typically >1,100°C) in a facility equipped with afterburners and alkaline scrubbers.[8][9][10] This process ensures the complete destruction of the organic molecule and allows for the neutralization of the resulting acidic gases (HCl and SOx).[8][11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is operational).

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain Spill:

    • Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4]

    • DO NOT USE WATER or combustible materials like paper towels, as this will cause a violent reaction.[4][12]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using spark-proof tools.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine waste.

G cluster_prep Preparation & Handling cluster_collect Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (Solid or Liquid) ppe Don Full PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) start->ppe Always fume_hood Work in Chemical Fume Hood ppe->fume_hood spill_proc Follow Spill Protocol: Cover with DRY Inert Absorbent Collect as Hazardous Waste ppe->spill_proc characterize Characterize as Chlorinated Organic Waste fume_hood->characterize segregate Segregate from Incompatibles (Aqueous, Bases, Acids, Oxidizers) characterize->segregate container Use Labeled, Compatible HDPE Waste Container segregate->container labeling Label: 'Hazardous Waste', Full Chemical Name, Hazards container->labeling store Store in Designated Area labeling->store secondary Use Secondary Containment store->secondary contact_ehs Contact EHS for Pickup secondary->contact_ehs incinerate High-Temperature Incineration (Licensed Facility) contact_ehs->incinerate Professional Disposal spill Spill Occurs spill->ppe Emergency spill_proc->container Dispose of Spill Debris

Caption: Disposal workflow for 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine.

References

  • Hazard Summary: 2-Chloropyridine. New Jersey Department of Health. [Link]

  • Hazardous Waste Incinerators. U.S. Environmental Protection Agency. [Link]

  • Process for the incineration of chlorinated organic materials.
  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. ResearchGate. [Link]

  • Material Safety Data Sheet: Sulphuryl Chloride. Sdfine. [Link]

  • DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS. Diva-Portal.org. [Link]

  • Management and Disposal of Waste Chemicals by Incineration. Environment Protection Engineering. [Link]

  • Hazardous Substance Fact Sheet: Sulfuryl Chloride. New Jersey Department of Health. [Link]

  • 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. Chemical Substance Information. [Link]

  • (R)-4-(3-chloropyridin-2-yl)-N-(4-isopropylphenyl)-2-methylpiperazine-1-carboxamide. Chemical Substance Information. [Link]

Sources

Handling

Personal protective equipment for handling 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Standard Operating Procedure & PPE Guide: Handling 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine As drug development accelerates, laboratory personnel frequently handle novel, highly reactive intermediates. 1-[(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

As drug development accelerates, laboratory personnel frequently handle novel, highly reactive intermediates. 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a complex building block commonly utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Because it combines several reactive moieties, it presents unique occupational hazards that demand strict adherence to safety protocols.

This guide provides a self-validating system for personal protective equipment (PPE) selection, operational workflows, and disposal plans, ensuring both scientific integrity and personnel safety.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards based on its structural components:

  • 2-Chloropyridine Moiety: The halogenated pyridine ring is highly electrophilic. In biological systems or upon skin contact, it can act as a potent sensitizer and a severe eye irritant.

  • Sulfonyl Linker: While generally stable, sulfonyl compounds can be reactive under specific synthetic conditions and contribute to the compound's overall potential as a dermal irritant.

  • 4-Methylpiperazine Group: This secondary/tertiary amine structure is inherently basic. When exposed to the moisture of the skin, eyes, or respiratory tract, it causes localized alkalinity, leading to tissue damage, severe irritation, and potential respiratory sensitization.

Because of these combined properties, the compound is classified as a severe skin/eye irritant and a respiratory hazard. The Occupational Safety and Health Administration (OSHA) standard on Personal Protective Equipment (29 CFR 1910.132) mandates that employers perform a rigorous hazard assessment and select appropriate PPE to prevent absorption, inhalation, or physical contact with such hazards [1].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE required when handling this compound in both its solid state and in solution.

Hazard CategoryRequired PPECausality & Material Specification
Eye/Face Chemical Splash Goggles & Face ShieldThe basic piperazine moiety poses a severe risk of corneal damage. Goggles (ANSI Z87.1+) are mandatory. A face shield is required if handling solutions >50 mL.
Skin/Body Flame-Resistant (FR) Lab Coat & ApronPrevents dermal exposure to the sensitizing chloropyridine group. Ensure cuffs are closed and no skin is exposed.
Hand (Solid) Double Nitrile Gloves (min 5 mil)Nitrile provides an excellent barrier against the solid powder. Double-gloving ensures integrity if the outer layer is breached.
Hand (Solution) Viton or PVA GlovesIf dissolved in halogenated solvents (e.g., Dichloromethane), nitrile is insufficient. Viton or PVA gloves must be used to prevent rapid solvent permeation.
Respiratory N95 Respirator or Half-Mask (P100)Required if weighing large quantities outside a localized exhaust system to prevent inhalation of basic, sensitizing dust.

Operational Workflow & Handling Protocol

According to the National Research Council's Prudent Practices in the Laboratory, the most effective way to prevent exposure to airborne hazardous substances is through the rigorous use of engineering controls, specifically laboratory chemical hoods [2].

Step-by-Step Methodology:

  • Preparation & Verification: Verify that the fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible chemicals (e.g., strong oxidizing agents or strong acids, which may react exothermically with the basic piperazine).

  • PPE Donning: Equip the PPE outlined in the matrix above. Inspect gloves for micro-tears before proceeding.

  • Weighing & Transfer:

    • Place an analytical balance inside the fume hood.

    • Use an anti-static weighing boat and a stainless-steel spatula to minimize the static dispersion of the powder.

    • Weigh the 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine slowly to prevent aerosolization.

  • Dissolution (If applicable): Add the solvent slowly. If using acidic solvents, anticipate a mild exothermic neutralization reaction due to the methylpiperazine group.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a damp paper towel. Use a mild acidic solution (like 1% acetic acid) to neutralize the basic residue, followed by a thorough water wipe.

Mandatory Visualization: Handling Workflow

The following diagram illustrates the logical safety workflow for processing reactive pharmaceutical intermediates.

G A 1. Hazard Assessment (Review Structure & Reactivity) B 2. PPE Donning & Inspection (Nitrile/Viton, Goggles, FR Coat) A->B C 3. Engineering Controls (Operate in Certified Fume Hood) B->C D 4. Chemical Handling (Anti-static Weighing & Transfer) C->D E 5. Decontamination (Neutralize Basic Residues) D->E F 6. Waste Segregation (Halogenated Organic Waste) E->F

Step-by-step operational workflow for handling hazardous pharmaceutical intermediates.

Spill Response and Disposal Plan

A self-validating safety system requires a proactive, step-by-step plan for unintended exposures and waste management.

Spill Cleanup Protocol:

  • Evacuate & Assess: If a large spill occurs (>50g or >100mL of solution), evacuate the immediate area and allow the HVAC/fume hood to clear airborne particles.

  • Containment: For solid spills, do not sweep dry , as this aerosolizes the basic dust. Cover the spill with damp absorbent pads. For liquid spills, surround the liquid with an inert absorbent (e.g., vermiculite or sand).

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill area with a dilute acidic solution (e.g., citric acid or dilute acetic acid) to neutralize residual piperazine, followed by a thorough water rinse.

Disposal Plan: Because this compound contains a chloropyridine ring, it must be treated as Halogenated Organic Waste .

  • Do not mix with non-halogenated waste streams, as this complicates incineration and violates environmental regulations.

  • Label the waste container clearly: "Hazardous Waste - Halogenated Organics (Contains Chloropyridine and Piperazine derivatives)."

  • Store in a secondary containment tray in a well-ventilated waste accumulation area until collected by a certified hazardous waste disposal vendor [2].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." U.S. Department of Labor. Available at: [Link]

  • National Research Council (NRC). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.